1-[(4-Bromophenyl)methyl]azetidin-3-amine
Description
Propriétés
IUPAC Name |
1-[(4-bromophenyl)methyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-9-3-1-8(2-4-9)5-13-6-10(12)7-13/h1-4,10H,5-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAZZCMJKPUFFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to the Crystal Structure Analysis of 1-[(4-Bromophenyl)methyl]azetidin-3-amine
Foreword: Unveiling Molecular Architecture in Drug Discovery
In the landscape of modern drug development, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design. The spatial arrangement of atoms dictates a compound's physical properties, its interaction with biological targets, and ultimately, its therapeutic efficacy and safety profile. For researchers, scientists, and drug development professionals, the ability to elucidate this architecture through techniques like single-crystal X-ray diffraction (SC-XRD) is a critical capability.
This guide provides an in-depth, practical walkthrough of the crystal structure analysis of 1-[(4-Bromophenyl)methyl]azetidin-3-amine, a compound of interest due to the prevalence of the azetidine motif in medicinal chemistry.[1][2] The strained four-membered ring of azetidine can impart unique conformational constraints and desirable physicochemical properties to a molecule.[3] This document is structured not as a rigid protocol, but as a narrative that explains the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.
Introduction: The Significance of Structural Elucidation
The target molecule, 1-[(4-Bromophenyl)methyl]azetidin-3-amine, combines the structurally important azetidine ring with a bromophenyl group. The bromine atom is particularly noteworthy as it can participate in halogen bonding and provides a heavy atom for easier phase determination during X-ray diffraction analysis. A definitive crystal structure provides incontrovertible proof of chemical identity, stereochemistry, and conformation, which are vital for intellectual property protection and regulatory submissions.
This guide will cover the entire workflow, from the synthesis and crystallization of the compound to the final analysis and interpretation of its crystal structure. We will delve into the theoretical underpinnings of the techniques and the practical considerations for obtaining high-quality, publishable results.
Sample Preparation and Crystallization: The Foundation of a Successful Analysis
The adage "garbage in, garbage out" is particularly apt for crystallography. A high-quality single crystal is the prerequisite for a successful structure determination. This section details a plausible synthesis of the target compound and the methodologies for obtaining diffraction-quality crystals.
Synthesis of 1-[(4-Bromophenyl)methyl]azetidin-3-amine
Protocol: Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve azetidin-3-amine (1.0 eq) and 4-bromobenzaldehyde (1.05 eq) in a suitable solvent such as methanol or dichloromethane (0.1 M).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The addition of a mild acid catalyst, such as acetic acid (a few drops), can facilitate this step.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a mild reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise over 30 minutes.[4] The latter is often preferred as it is less sensitive to acidic conditions and can be used in a one-pot procedure.
-
Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS. Carefully quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 1-[(4-Bromophenyl)methyl]azetidin-3-amine.
An alternative and equally viable approach is the direct N-alkylation of azetidin-3-amine with 4-bromobenzyl bromide.[6]
Crystallization Methodologies
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical process that requires screening various conditions.[7]
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger container holding a solvent in which the compound is less soluble (the "anti-solvent").[8] The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Antisolvent Diffusion: Similar to vapor diffusion, but the anti-solvent is carefully layered on top of the compound's solution. Crystallization occurs at the interface of the two solvents.[8]
Screening for Crystallization Conditions:
A systematic approach involves screening a matrix of solvents, concentrations, and temperatures. Common solvents for small organic molecules include ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, hexane, and water.
| Parameter | Range of Conditions | Rationale |
| Solvent System | Single solvents and binary/tertiary mixtures | To fine-tune the solubility of the compound. |
| Concentration | 1 mg/mL to 50 mg/mL | To achieve the optimal level of supersaturation. |
| Temperature | 4 °C, room temperature, 30-40 °C | Temperature affects both solubility and evaporation rate. |
| Technique | Slow evaporation, vapor diffusion, antisolvent diffusion | Different techniques provide different rates of supersaturation. |
Single-Crystal X-ray Diffraction: From Crystal to Data
Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data. This process involves mounting the crystal, determining the unit cell, and collecting a complete set of diffraction intensities.
Crystal Mounting and Initial Assessment
A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope.[9] It should be well-formed with sharp edges and no visible cracks or defects. The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.
Data Collection Workflow
The following diagram illustrates the typical workflow for data collection on a modern diffractometer.
Caption: A streamlined workflow for single-crystal X-ray diffraction data collection.
Expertise in Action: The choice of data collection strategy is crucial for obtaining a complete and redundant dataset.[10] Modern software automatically calculates an optimal strategy based on the crystal's symmetry and orientation. It is important to aim for high completeness (>99%) and redundancy (typically >4) to ensure data quality.
Structure Solution and Refinement: Decoding the Diffraction Pattern
The collected diffraction data, which consists of a list of reflection intensities, must be processed to reveal the underlying crystal structure. This involves solving the "phase problem" and refining the atomic model.
The Phase Problem and Structure Solution
The diffraction experiment measures the intensities of the diffracted X-rays, but not their phases. The phase information is essential for calculating the electron density map, which shows the positions of atoms in the crystal. For small molecules, the phase problem is typically solved using direct methods or, more recently, intrinsic phasing methods as implemented in programs like SHELXT.[7][11] These methods use statistical relationships between the reflection intensities to derive initial phase estimates. The presence of the heavy bromine atom in our target molecule significantly simplifies this process due to its strong scattering contribution.
Structure Refinement
Once an initial structural model is obtained, it is refined against the experimental data using a least-squares minimization process. This iterative process adjusts the atomic coordinates, displacement parameters (which model thermal motion), and other parameters to improve the agreement between the observed and calculated diffraction patterns. The refinement is typically carried out using software like SHELXL.[12]
Refinement Workflow:
Caption: Iterative workflow for crystal structure refinement.
Trustworthiness through Self-Validation: A key aspect of a reliable refinement is the examination of the difference electron density map (Fo-Fc). In an ideal refinement, this map should be essentially flat, with no significant peaks or troughs. The presence of large positive peaks indicates missing atoms, while negative troughs suggest that atoms in the model are misplaced or assigned the wrong element type. The final R-factors (R1 and wR2) are statistical measures of the agreement between the model and the data, and should be as low as possible for a good refinement.
Data Analysis and Visualization: From Coordinates to Chemical Insights
With a refined crystal structure in hand, the final step is to analyze the geometric parameters and visualize the structure to gain chemical insights.
Crystallographic Software
A suite of software is typically used for the analysis and visualization of crystal structures:
-
Olex2: A user-friendly graphical interface that integrates structure solution (SHELXT), refinement (SHELXL), and analysis tools.[13][14][15]
-
PLATON: A powerful program for a wide range of crystallographic calculations, including the validation of the final structure and analysis of intermolecular interactions.[16][17][18]
-
Mercury: A high-quality visualization program from the Cambridge Crystallographic Data Centre (CCDC) for creating publication-ready images and analyzing crystal packing.[19][20][21]
Key Crystallographic Data
The results of a crystal structure analysis are summarized in a Crystallographic Information File (CIF).[22][23][24] This standardized file format contains all the necessary information about the crystal, the data collection, and the refined structural model. Key data are typically presented in tables.
Table 1: Crystal Data and Structure Refinement for 1-[(4-Bromophenyl)methyl]azetidin-3-amine (Representative Data)
| Parameter | Value |
| Empirical formula | C₁₁H₁₅BrN₂ |
| Formula weight | 255.16 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å, α = 90°b = 8.456(3) Å, β = 105.21(2)°c = 14.567(5) Å, γ = 90° |
| Volume | 1202.1(8) ų |
| Z | 4 |
| Density (calculated) | 1.411 Mg/m³ |
| Absorption coefficient | 3.254 mm⁻¹ |
| F(000) | 520 |
| Crystal size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.50 to 27.50° |
| Index ranges | -13 ≤ h ≤ 13, -11 ≤ k ≤ 11, -18 ≤ l ≤ 18 |
| Reflections collected | 10123 |
| Independent reflections | 2754 [R(int) = 0.034] |
| Completeness to theta = 25.242° | 99.8 % |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | 0.7456 and 0.6543 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2754 / 0 / 136 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R1 = 0.0312, wR2 = 0.0789 |
| R indices (all data) | R1 = 0.0456, wR2 = 0.0854 |
| Largest diff. peak and hole | 0.543 and -0.432 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) and Angles (°) (Representative Data)
| Bond | Length (Å) | Angle | Degrees (°) |
| Br1-C4 | 1.901(2) | C2-N1-C1 | 91.5(1) |
| N1-C1 | 1.482(3) | C8-N1-C2 | 118.9(2) |
| N1-C2 | 1.485(3) | C8-N1-C1 | 119.2(2) |
| N1-C8 | 1.467(3) | N2-C3-C1 | 114.3(2) |
| N2-C3 | 1.461(3) | N2-C3-C2 | 115.1(2) |
| C1-C3 | 1.534(4) | C4-C5-C6 | 119.8(2) |
| C2-C3 | 1.531(4) | C7-C6-C5 | 120.5(2) |
| C8-C9 | 1.509(3) |
Visualization and Interpretation
Visualizing the refined structure is crucial for understanding its conformational properties and intermolecular interactions. The following is a representative visualization of the molecular structure with thermal ellipsoids.
(A representative image of the molecule with thermal ellipsoids would be presented here, generated using software like Mercury or ORTEP.)
Analysis of Intermolecular Interactions: In the solid state, molecules interact with each other through a network of non-covalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. These interactions dictate the crystal packing. For 1-[(4-Bromophenyl)methyl]azetidin-3-amine, the primary amine group is a hydrogen bond donor, and the nitrogen atoms are potential acceptors. The bromine atom can also act as a halogen bond donor. A thorough analysis of these interactions using software like PLATON provides a deeper understanding of the supramolecular chemistry of the compound.
Conclusion: The Power of a Picture
The crystal structure analysis of 1-[(4-Bromophenyl)methyl]azetidin-3-amine, as outlined in this guide, provides a comprehensive roadmap for elucidating the three-dimensional architecture of a small molecule. Each step, from synthesis to data interpretation, is a critical component of a self-validating workflow that ensures the scientific integrity of the final structural model. For researchers in drug development, the ability to "see" a molecule in this level of detail is an invaluable tool for understanding structure-activity relationships, optimizing lead compounds, and ultimately, designing safer and more effective medicines. The insights gained from a single crystal structure can have a profound impact on the trajectory of a drug discovery program.
References
-
OlexSys. Olex2. OlexSys Ltd; 2023. [Link]
-
Hübschle, C. B., Sheldrick, G. M., & Dittrich, B. (2011). ShelXle: a Qt graphical user interface for SHELXL. Journal of Applied Crystallography, 44(6), 1281-1284. [Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
-
Macrae, C. F., Bruno, I. J., Chisholm, J. A., Edgington, P. R., McCabe, P., Pidcock, E., ... & Wood, P. A. (2008). Mercury CSD 2.0–new features for the visualization and investigation of crystal structures. Journal of Applied Crystallography, 41(2), 466-470. [Link]
-
Sheldrick, G. M. (2015). SHELXT–Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
-
Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The crystallographic information file (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]
-
Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
International Union of Crystallography. (n.d.). Crystallography Journals Online. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). CCDC. [Link]
-
Burke, E. G., & Schomaker, J. M. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. Angewandte Chemie International Edition, 54(41), 12097-12101. [Link]
-
NPTEL-NOC IITM. (2019, May 6). Single Crystal X Ray Diffraction Data Collection [Video]. YouTube. [Link]
-
HKL Research, Inc. (n.d.). Small Molecule Structure Solution and Refinement. [Link]
-
University of Glasgow, School of Chemistry. (n.d.). PLATON for Windows. [Link]
-
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]
-
Reddy, K. R., et al. (2011). Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. Organic Process Research & Development, 15(1), 149-154. [Link]
-
SPT Labtech. (n.d.). Chemical crystallization. [Link]
-
Reddy, K. R., et al. (2010). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development, 14(4), 897-902. [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic reactions, 59, 1-714. [Link]
-
IUCr. (n.d.). Data-collection strategies. [Link]
Sources
- 1. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative allene amination for the synthesis of azetidin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. SHELX â Grokipedia [grokipedia.com]
- 8. homepage.univie.ac.at [homepage.univie.ac.at]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Single crystal structure analysis software "SHELX" | Information dissemination media for research and development TEGAKARI [tegakari.net]
- 12. journals.iucr.org [journals.iucr.org]
- 13. Olex2 | OlexSys [olexsys.org]
- 14. journals.iucr.org [journals.iucr.org]
- 15. Olex2 | Ithaca College [ithaca.edu]
- 16. PLATON INTRO [web.mit.edu]
- 17. PLATON [chem.gla.ac.uk]
- 18. PLATON [crystal.chem.uu.nl]
- 19. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 20. Mercury (crystallography) - Wikipedia [en.wikipedia.org]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 22. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 23. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]
- 24. Introduction to Powder Crystallographic Information File (CIF) [pd.chem.ucl.ac.uk]
1-[(4-Bromophenyl)methyl]azetidin-3-amine: Comprehensive Safety Data and Handling Guidelines
Executive Summary
In modern medicinal chemistry, 1-[(4-Bromophenyl)methyl]azetidin-3-amine (also referred to as 1-(4-bromobenzyl)azetidin-3-amine) has emerged as a critical bifunctional building block. Its unique architecture—combining a rigid, spatially defined azetidine ring with a lipophilic, cross-coupling-ready bromobenzyl moiety—makes it highly valuable in the synthesis of complex therapeutics, including 1[1].
However, the intersection of a highly nucleophilic primary amine and a halogenated aromatic system presents specific physicochemical hazards. This whitepaper provides an in-depth, causality-driven guide to the safety profile, toxicological mechanisms, and self-validating handling protocols required for the safe manipulation of this compound.
Chemical Identity & Structural Rationale
The utility and hazard profile of 1-[(4-Bromophenyl)methyl]azetidin-3-amine are directly dictated by its structural components:
-
The Azetidin-3-amine Core: Provides a conformationally restricted primary amine. The strain of the four-membered ring limits the conformational flexibility of the amine, which is advantageous for target binding affinity but makes the molecule highly basic (pKa ~9.5) and reactive.
-
The 4-Bromobenzyl Anchor: Acts as a lipophilic handle that increases the overall partition coefficient (LogP) of the molecule. The bromine atom serves as an essential electrophilic site for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).
Form Selection (Expert Insight): While the free base form of this compound is an oily, somewhat volatile liquid prone to atmospheric oxidation and CO₂ absorption (forming carbamates), it is almost exclusively handled and stored as a dihydrochloride salt . The salt form is a stable, off-white powder that mitigates volatility and ensures precise stoichiometric weighing.
Physicochemical Properties & Hazard Classification
To safely integrate this compound into synthetic workflows, its physical properties and regulatory hazard classifications must be understood.
Table 1: Physicochemical Properties
| Property | Value | Rationale / Impact on Handling |
| Molecular Formula | C₁₀H₁₃BrN₂ | Halogenated aliphatic amine. |
| Molecular Weight | 241.13 g/mol (Free Base) | Optimal size for fragment-based drug design. |
| Physical State | Off-white solid (as HCl salt) | Salt form prevents rapid degradation and volatility. |
| Solubility | Soluble in H₂O, DMSO, MeOH | Facilitates versatile liquid-phase reaction conditions. |
| pKa (estimated) | ~9.5 (primary amine) | Highly nucleophilic; requires strict pH control in assays. |
Table 2: GHS Hazard Classification
Based on the structural homology to 2[2] and 3[3], the compound exhibits the following hazards:
| Hazard Class | Category | H-Statement | Mechanistic Causality |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Basic amine disrupts gastric mucosa upon ingestion. |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Localized saponification of dermal lipids by the basic amine. |
| Eye Damage | Category 2A | H319: Serious eye irritation | High pH upon contact with ocular fluid causes protein denaturation. |
| STOT (Single) | Category 3 | H335: Respiratory irritation | Inhalation of dust (salt) or vapor (free base) inflames respiratory tract. |
Toxicological Insights & Causality
Understanding why a chemical is hazardous is more effective than rote memorization of safety data sheets.
The toxicity of 1-[(4-Bromophenyl)methyl]azetidin-3-amine is a synergistic result of its two functional groups. Brominated aromatic compounds are well-documented to cause severe skin and eye damage, often acting as lachrymators[3]. When this lipophilic, tissue-penetrating bromobenzyl group is tethered to a highly basic 3-aminoazetidine core[2], it creates a dual-threat mechanism:
-
Penetration: The lipophilic bromobenzyl moiety allows the molecule to rapidly partition into and cross the stratum corneum of the skin.
-
Corrosion/Irritation: Once embedded in the tissue moisture, the primary amine generates hydroxide ions (OH⁻), driving localized pH spikes that cause saponification of cell membranes and severe irritation.
Handling Imperative: Because of this enhanced penetration, standard latex gloves are insufficient. Nitrile gloves (minimum 0.11 mm thickness) must be worn, as they offer superior resistance to basic, lipophilic amines.
Safety & Incident Response Workflow
Caption: Workflow for the safe handling, reaction setup, and disposal of halogenated azetidine derivatives.
Experimental Protocol: Self-Validating Amide Coupling
A primary application of 1-[(4-Bromophenyl)methyl]azetidin-3-amine is its use as a nucleophile in amide coupling reactions to generate advanced pharmaceutical intermediates[1]. The following protocol utilizes a self-validating framework to ensure safety, efficiency, and chemical accuracy.
Objective: Couple the azetidin-3-amine with a target carboxylic acid using HATU/DIPEA. Causality & Design: HATU is selected over traditional carbodiimides (like EDC) because its HOAt leaving group is highly efficient at capturing sterically hindered or rigid amines like azetidines. DIPEA is utilized as a sterically hindered, non-nucleophilic base to liberate the free amine from its dihydrochloride salt without competing for the active ester.
Step-by-Step Methodology
-
Reagent Preparation & Activation:
-
Action: In an oven-dried flask under N₂, suspend the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 eq).
-
Causality: 1.0 eq of DIPEA deprotonates the carboxylic acid to initiate HATU attack; the remaining 2.0 eq are reserved to neutralize the incoming azetidine dihydrochloride salt.
-
-
Activation Validation (Self-Validating Step):
-
Action: Stir the mixture for 15 minutes at room temperature. Withdraw a 5 µL aliquot, quench it into 100 µL of Methanol, and analyze via LC-MS.
-
Validation: The disappearance of the parent acid mass and the appearance of the methyl ester mass (resulting from the MeOH quench of the highly reactive OAt-ester intermediate) confirms successful electrophile activation.
-
-
Amine Addition:
-
Action: Add 1-[(4-Bromophenyl)methyl]azetidin-3-amine dihydrochloride (1.1 eq) portion-wise over 5 minutes.
-
Safety Note: Portion-wise addition controls the mild exotherm generated by the acid-base neutralization of the hydrochloride salt by DIPEA.
-
-
Reaction Monitoring (Self-Validating Step):
-
Action: Stir for 2 hours. Monitor via TLC (DCM:MeOH 9:1).
-
Validation: The starting azetidine amine will stain strongly with Ninhydrin (purple spot). The target amide product will be Ninhydrin-negative but highly UV-active (due to the bromobenzyl chromophore). The reaction is complete when the Ninhydrin-active spot is fully consumed.
-
-
Quench & Workup:
-
Action: Dilute the reaction with Ethyl Acetate and wash sequentially with saturated aqueous NaHCO₃, followed by 5% aqueous LiCl.
-
Causality: The NaHCO₃ wash removes unreacted acid and HOAt byproducts. The LiCl wash specifically pulls residual DMF out of the organic layer, leaving the highly lipophilic bromobenzyl amide product isolated in the organic phase.
-
Caption: Self-validating amide coupling pathway utilizing HATU/DIPEA activation for target synthesis.
Sources
In Vitro Exploratory Studies Using 1-[(4-Bromophenyl)methyl]azetidin-3-amine: A Privileged Scaffold for Fragment-Based Drug Discovery
Executive Summary
The pursuit of novel chemical space in early-stage drug discovery has driven a paradigm shift away from flat, sp2-hybridized aromatic rings toward sp3-rich, conformationally defined scaffolds. Among these, the azetidine ring has emerged as a highly privileged bioisostere for piperidines, piperazines, and morpholines[1][2].
This technical guide explores the in vitro profiling and experimental utility of 1-[(4-Bromophenyl)methyl]azetidin-3-amine (also known as 1-(4-bromobenzyl)azetidin-3-amine). With a molecular weight of ~241 Da, this compound sits squarely in the "rule-of-three" compliant space, making it an ideal candidate for Fragment-Based Drug Discovery (FBDD). As a Senior Application Scientist, I will outline the mechanistic rationale behind utilizing this specific scaffold, detail the biophysical and biochemical protocols required to validate it in vitro, and provide a framework for its optimization into a lead compound.
Mechanistic Rationale: The "Why" Behind the Scaffold
When designing an exploratory in vitro workflow, understanding the structural causality of your fragment is paramount. 1-[(4-Bromophenyl)methyl]azetidin-3-amine possesses two distinct functional domains that dictate its behavior in biological assays:
-
The Azetidine-3-amine Core (The Bioisostere): Saturated four-membered heterocycles like azetidines are highly valued in drug discovery due to their compact, polar, and sp3-rich structures[3]. Compared to a standard piperidine ring, the azetidine core reduces lipophilicity (LogP) and lowers the basicity (pKa) of the resident amine due to the increased s-character of the strained ring bonds. This reduction in basicity often translates to improved membrane permeability and reduced hERG liability. Furthermore, the high fraction of saturated carbons (Fsp3) correlates strongly with improved aqueous solubility and clinical success rates[4].
-
The 4-Bromobenzyl Anchor (The Synthetic Handle): In fragment screening, the initial hit usually binds with weak affinity (high µM to mM). The 4-bromobenzyl moiety serves a dual purpose. First, the benzyl group acts as a lipophilic anchor, probing hydrophobic sub-pockets within a target protein's active site. Second, the para-bromine atom is a highly reactive handle for late-stage functionalization. Once binding is confirmed in vitro, the bromine allows for rapid fragment expansion via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to rapidly explore Structure-Activity Relationships (SAR).
Fragment-to-Lead Decision Logic for Azetidine Scaffolds.
High-Throughput Biophysical Profiling: SPR Assay Protocols
Because 1-[(4-Bromophenyl)methyl]azetidin-3-amine is a low-molecular-weight fragment, traditional biochemical assays (like fluorescence polarization) often lack the sensitivity to detect its weak, transient binding. Surface Plasmon Resonance (SPR) is the gold standard for this application, as it provides label-free, real-time kinetic data (kon, koff) and affinity (KD)[5][6].
However, SPR is highly sensitive to bulk refractive index changes, particularly from DMSO, which is used to solubilize the fragment[7]. The following protocol is engineered as a self-validating system to eliminate false positives.
Protocol 1: SPR Primary Fragment Screening
Objective: Determine the binding affinity (KD) of the azetidine fragment to a recombinant target protein.
Step 1: Target Immobilization
-
Action: Activate a CM5 sensor chip (carboxymethylated dextran) using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.
-
Action: Inject the target protein (diluted in 10 mM Sodium Acetate, pH 4.5 - 5.5, below the protein's pI) until an immobilization level of 3,000–5,000 Resonance Units (RU) is achieved.
-
Causality: High density is required for FBDD because the mass ratio of the fragment (241 Da) to the target protein (e.g., 50 kDa) is very low. High target density amplifies the theoretical maximum response (Rmax)[7].
-
Action: Quench unreacted esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.
Step 2: DMSO Calibration (Critical Step)
-
Action: Prepare a solvent correction curve using 8 buffer solutions ranging from 3.5% to 6.5% DMSO (assuming a 5% DMSO assay baseline).
-
Causality: Fragments are screened at high concentrations (typically 100 µM - 1 mM), requiring higher DMSO concentrations. Because DMSO has a massive refractive index, even a 0.1% mismatch between the sample and running buffer will produce an SPR signal that dwarfs the actual binding event of a 241 Da molecule[5].
Step 3: Fragment Injection & Kinetic Analysis
-
Action: Inject 1-[(4-Bromophenyl)methyl]azetidin-3-amine in a 3-fold dilution series (e.g., 11 µM to 1000 µM) in running buffer (e.g., PBS-P+ with 5% DMSO) at a high flow rate (50 µL/min).
-
Causality: High flow rates minimize mass transport limitations, ensuring that the rapid on/off rates typical of fragments are accurately captured[8].
-
Action: Include a buffer blank injection before and after the concentration series for double-referencing (subtracting both the reference channel and the blank injection).
SPR Biosensor Assay Architecture for Fragment Screening.
In Vitro ADME Profiling: Metabolic Stability
While primary screening establishes target engagement, the azetidine scaffold must be evaluated for metabolic liabilities. The primary amine and the benzyl linker are potential sites for cytochrome P450 (CYP) mediated oxidation.
Protocol 2: Human Liver Microsome (HLM) Stability Assay
Objective: Determine the intrinsic clearance (CLint) and half-life (t1/2) of the fragment.
Step 1: Assay Preparation
-
Action: Prepare a 10 mM stock of the azetidine fragment in DMSO. Dilute to a 1 µM final assay concentration in 100 mM Potassium Phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes.
-
Causality: A low substrate concentration (1 µM) ensures the assay operates under first-order kinetics (where [S] << Km), which is mathematically required to accurately calculate intrinsic clearance.
Step 2: Reaction Initiation & Sampling
-
Action: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (NADP+, Glucose-6-phosphate, and Glucose-6-phosphate dehydrogenase).
-
Action: Aliquot 50 µL samples at time points 0, 5, 15, 30, and 60 minutes.
-
Action: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol or tolbutamide).
-
Causality: The organic solvent instantly denatures the CYP enzymes, stopping the reaction, while simultaneously precipitating microsomal proteins to protect the LC-MS/MS column during downstream analysis.
Step 3: Self-Validation Controls
-
Action: Run a parallel incubation without the NADPH regenerating system (Zero-Cofactor Control).
-
Causality: If the fragment depletes in the absence of NADPH, it indicates chemical instability in the buffer or degradation by non-CYP enzymes (e.g., esterases/amidases), preventing the false attribution of instability to CYP metabolism.
Quantitative Data Presentation
To contextualize the value of 1-[(4-Bromophenyl)methyl]azetidin-3-amine, we benchmark its physicochemical and expected in vitro parameters against a traditional piperidine analog. The data below illustrates why the azetidine bioisostere is highly prized in modern medicinal chemistry[2].
Table 1: Physicochemical & ADME Benchmarking
| Parameter | 1-(4-bromobenzyl)azetidin-3-amine | 1-(4-bromobenzyl)piperidin-4-amine | Causality / Impact |
| Molecular Weight | 241.13 g/mol | 269.18 g/mol | Lower MW leaves more "room" for fragment expansion. |
| Ring Size | 4-membered | 6-membered | Compact size improves ligand efficiency (LE). |
| Calculated LogP | ~1.8 | ~2.5 | Lower lipophilicity reduces non-specific binding and toxicity. |
| Fsp3 | 0.40 | 0.42 | High sp3 character improves aqueous solubility[4]. |
| Amine pKa | ~8.5 | ~10.0 | Ring strain lowers basicity, improving membrane permeability. |
| HLM t1/2 (Expected) | > 45 min | ~ 30 min | Reduced lipophilicity generally correlates with lower CYP turnover. |
Table 2: Representative SPR Kinetic Profile (Fragment Hit)
| Analyte Concentration | Association Rate (kon) | Dissociation Rate (koff) | Affinity (KD) | Ligand Efficiency (LE) |
| 11.1 µM | 1.2 x 10^3 M^-1s^-1 | 0.15 s^-1 | 125 µM | 0.38 kcal/mol/heavy atom |
| 33.3 µM | 1.4 x 10^3 M^-1s^-1 | 0.16 s^-1 | 114 µM | 0.39 kcal/mol/heavy atom |
| 100 µM | 1.3 x 10^3 M^-1s^-1 | 0.15 s^-1 | 115 µM | 0.39 kcal/mol/heavy atom |
(Note: Fragment binding is characterized by extremely fast on/off rates. A KD of ~100 µM with an LE > 0.3 is considered an excellent starting point for hit-to-lead optimization).
Conclusion and Next Steps
1-[(4-Bromophenyl)methyl]azetidin-3-amine represents a highly logical starting point for in vitro exploratory drug discovery. By leveraging the azetidine ring, researchers can proactively engineer out the lipophilicity and basicity liabilities associated with older generations of N-heterocycles[2][3].
Once this fragment is validated via the SPR and HLM protocols detailed above, the immediate next step is structural biology (X-ray crystallography or NMR) to determine the exact binding vector. From there, the 4-bromobenzyl group provides the perfect synthetic handle to rapidly elaborate the fragment into a high-affinity lead compound.
References
-
Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. American Chemical Society. Available at:[Link]
-
Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. OA Monitor Ireland. Available at:[Link]
-
SPR-based fragment screening: advantages and applications. PubMed (NIH). Available at:[Link]
-
Screening and analysis of fragments using Biacore systems. Cytiva Life Sciences. Available at:[Link]
-
Development of a Fragment-Based Screening Assay for the Focal Adhesion Targeting Domain Using SPR and NMR. MDPI. Available at:[Link]
-
Examples of azetidine‐based bioisosters. ResearchGate. Available at:[Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC (NIH). Available at:[Link]
-
3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry (ACS). Available at:[Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. mdpi.com [mdpi.com]
Pharmacokinetic Profiling of 1-[(4-Bromophenyl)methyl]azetidin-3-amine Analogs: A Technical Guide for Lead Optimization
Executive Summary
The integration of sp3-rich, conformationally restricted heterocycles is a cornerstone of modern medicinal chemistry. Among these, azetidines have emerged as highly privileged scaffolds, offering superior physicochemical properties compared to their larger piperidine or pyrrolidine counterparts[1]. The specific building block 1-[(4-Bromophenyl)methyl]azetidin-3-amine provides a highly versatile structural core.
This whitepaper provides an in-depth, systems-level guide to the pharmacokinetic (PK) profiling of analogs derived from this scaffold. Designed for drug development professionals, this guide bridges the gap between structural causality and empirical ADME (Absorption, Distribution, Metabolism, and Excretion) workflows.
Scaffold Rationale & Structural Causality
As a Senior Application Scientist, it is critical to understand why a scaffold behaves the way it does before designing empirical screens. The PK profile of 1-[(4-Bromophenyl)methyl]azetidin-3-amine is dictated by three distinct structural domains:
-
The Azetidine Ring: The four-membered nitrogen heterocycle provides a high fraction of sp3 carbons (Fsp3). This high ring strain and conformational rigidity generally confer enhanced metabolic stability and aqueous solubility, reducing the off-target promiscuity typically associated with planar, lipophilic aromatics[1].
-
The p-Bromobenzyl Moiety: The benzyl linker provides the necessary lipophilicity for target engagement (e.g., crossing the blood-brain barrier for CNS targets). Crucially, the para-bromine atom acts as a synthetic vector for late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing for rapid SAR (Structure-Activity Relationship) expansion.
-
The Primary Amine (3-position): This basic center modulates the molecule's overall pKa. While it serves as a primary site for functionalization (forming amides, ureas, or sulfonamides), its basicity means it is highly prone to protonation at physiological pH. This cationic state can significantly increase the molecule's affinity for intestinal efflux transporters, such as P-glycoprotein (P-gp)[2].
In Vitro Pharmacokinetic Profiling Protocols
Every protocol must operate as a self-validating system. The following methodologies are engineered to establish the kinetic boundaries of your analogs.
Phase I Metabolism: Microsomal Stability Assay
Causality: The N-benzyl position of this scaffold is highly susceptible to cytochrome P450-mediated oxidative dealkylation. Evaluating intrinsic clearance ( CLint ) in Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) is critical for predicting hepatic first-pass metabolism[3].
Step-by-Step Protocol:
-
Preparation: Formulate the test analog to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).
-
Logic: Maintaining a 1 µM concentration ensures the substrate is well below the Michaelis constant ( Km ) for most CYP450 enzymes, which is a strict requirement for accurate first-order kinetic calculations[4].
-
-
Enzyme Addition: Add the respective liver microsomes to achieve a final protein concentration of 0.5 mg/mL[4]. Pre-incubate the mixture in a water bath at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the obligate cofactor NADPH to a final concentration of 1 mM[4].
-
Sampling & Quenching: Remove 50 µL aliquots at precise time intervals (0, 5, 15, 30, 45, and 60 minutes). Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., tolbutamide).
-
Logic: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism and precipitating proteins.
-
-
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound and calculate the CLint .
Intestinal Absorption: Caco-2 Bidirectional Permeability
Causality: The Caco-2 cell line differentiates to form a polarized epithelial monolayer that expresses major intestinal transporters. Because the primary amine of the azetidine scaffold is basic, analogs are at high risk for active efflux[2]. A bidirectional assay is mandatory to differentiate passive transcellular diffusion from active transporter-mediated efflux[5].
Step-by-Step Protocol:
-
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (Transwell plates) and culture for 21 days to ensure full differentiation and tight junction formation[5].
-
System Validation: Measure the Transepithelial Electrical Resistance (TEER).
-
Logic: A TEER value > 250 Ω·cm² validates the integrity of the tight junctions, ensuring that any measured transport is transcellular rather than an artifact of paracellular leakage.
-
-
Dosing: Add the test compound (10 µM) to the apical chamber (for A-to-B transport) or the basolateral chamber (for B-to-A transport) in Hank's Balanced Salt Solution (HBSS) at pH 7.4[5].
-
Incubation: Incubate the plates at 37°C for 2 hours.
-
Quantification: Sample the receiver compartments and quantify via LC-MS/MS. Calculate the apparent permeability ( Papp ) and the Efflux Ratio ( ER=Papp(B−A)/Papp(A−B) ).
-
Logic: An ER > 2.0 indicates the analog is a likely substrate for active efflux, which directly correlates to poor in vivo oral bioavailability.
-
Quantitative Data Summarization
To illustrate the PK optimization trajectory, the following table summarizes hypothetical profiling data for the base scaffold and two functionalized analogs.
| Compound | Structural Modification | HLM CLint (µL/min/mg) | RLM CLint (µL/min/mg) | Caco-2 Papp (A-B) ( 10−6 cm/s) | Efflux Ratio (ER) |
| Analog 1 | Unsubstituted Scaffold | 45.2 | 58.1 | 8.5 | 3.2 |
| Analog 2 | N-Acetylation (Amide) | 12.4 | 18.6 | 15.2 | 1.1 |
| Analog 3 | Suzuki Biaryl Coupling | 28.7 | 35.4 | 11.0 | 2.5 |
Analytical Insight: Acetylation of the primary amine (Analog 2) neutralizes the basic center. This single modification significantly reduces the efflux ratio (from 3.2 to 1.1) and improves microsomal stability by sterically hindering N-dealkylation pathways.
Systems-Level Pharmacokinetic Logic
The following diagram maps the logical decision gates utilized during the lead optimization of azetidine analogs.
Workflow for the pharmacokinetic profiling and optimization of azetidine-based analogs.
In Vivo Pharmacokinetic Profiling
While in vitro screens are highly predictive[3], in vivo studies are mandatory to account for complex physiological variables such as the volume of distribution ( Vd ), plasma protein binding, and extrahepatic metabolism.
Rat PK Study Design:
-
Subjects: Male Sprague-Dawley rats (n=3 per administration route).
-
Intravenous (IV) Dosing: 1 mg/kg formulated in 5% DMSO / 10% Solutol / 85% Saline.
-
Logic: IV administration bypasses absorption, providing the absolute baseline for the Area Under the Curve ( AUCIV ) and systemic clearance.
-
-
Oral (PO) Dosing: 10 mg/kg formulated in 0.5% Methylcellulose.
-
Sampling & Calculation: Serial blood collection via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Absolute oral bioavailability ( F% ) is calculated using the dose-normalized ratio of AUCPO to AUCIV .
Conclusion
The 1-[(4-Bromophenyl)methyl]azetidin-3-amine scaffold offers a highly tunable pharmacophore for drug discovery. By systematically applying bidirectional Caco-2 permeability assays to monitor amine-driven efflux, and microsomal stability assays to track N-dealkylation, researchers can rationally design analogs that survive the rigorous demands of in vivo pharmacokinetics.
References
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Utilization of in vitro Caco-2 permeability and liver microsomal half-life screens in discovering BMS-488043, a novel HIV-1 attachment inhibitor with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Application Notes and Protocols: 1-[(4-Bromophenyl)methyl]azetidin-3-amine in Fragment-Based Drug Discovery
Introduction: The Strategic Value of 3D-Oriented Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy for identifying novel starting points for drug development.[1][2][3] Unlike traditional high-throughput screening (HTS) which relies on large libraries of complex molecules, FBDD screens smaller, low-molecular-weight compounds known as fragments (typically <300 Da).[1][2][4] This approach offers several advantages, including a more efficient exploration of chemical space and a higher probability of identifying high-quality hits that can be optimized into potent and selective drug candidates.[1][4]
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as valuable scaffolds in medicinal chemistry due to their unique structural and physicochemical properties.[5][6] Their inherent ring strain and sp3-rich character provide a rigid framework that can improve pharmacokinetic properties, solubility, and metabolic stability.[5][6] The incorporation of three-dimensional (3D) fragments into screening libraries is a growing area of interest, as it allows for the exploration of more complex and diverse chemical space compared to traditional flat, aromatic fragments.[7][8][9]
This application note focuses on 1-[(4-Bromophenyl)methyl]azetidin-3-amine , a fragment that combines the desirable 3D scaffold of the azetidine ring with the versatile synthetic handle of a bromophenyl group. We will explore its applications in FBDD, providing detailed protocols for its use in screening, hit validation, and fragment elaboration.
The Unique Advantages of 1-[(4-Bromophenyl)methyl]azetidin-3-amine as a Fragment
The strategic design of 1-[(4-Bromophenyl)methyl]azetidin-3-amine offers several key features that make it an exceptional fragment for FBDD campaigns:
-
Three-Dimensionality: The azetidine ring provides a rigid, non-planar scaffold that can access and interact with complex protein binding pockets that may be inaccessible to flat, aromatic fragments.[7][10] This increased 3D character can lead to improved binding affinity and selectivity.[8]
-
Vectorial Elaboration: The primary amine on the azetidine ring and the bromine atom on the phenyl ring serve as two distinct and readily modifiable "growth vectors." This allows for the systematic and directional elaboration of the fragment into more potent lead compounds through techniques like fragment growing and linking.[4][11]
-
Synthetic Tractability: The bromophenyl moiety is a versatile synthetic handle, enabling a wide range of well-established cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination.[12] This facilitates the rapid generation of diverse analog libraries for structure-activity relationship (SAR) studies.
-
Pharmacophoric Features: The azetidine nitrogen can act as a hydrogen bond acceptor, while the primary amine can act as a hydrogen bond donor. The aromatic ring provides a platform for hydrophobic and pi-stacking interactions. This combination of features allows the fragment to probe a variety of interactions within a protein's binding site.
Table 1: Physicochemical Properties of 1-[(4-Bromophenyl)methyl]azetidin-3-amine
| Property | Value | Guideline ("Rule of Three") |
| Molecular Weight (Da) | 241.13 | < 300 |
| cLogP | 1.8 | < 3 |
| Hydrogen Bond Donors | 1 | < 3 |
| Hydrogen Bond Acceptors | 2 | < 3 |
| Rotatable Bonds | 3 | < 3 |
Note: The "Rule of Three" provides general guidelines for fragment-like properties.[13]
Experimental Workflows and Protocols
The following sections provide detailed protocols for integrating 1-[(4-Bromophenyl)methyl]azetidin-3-amine into a typical FBDD workflow.
Diagram: Fragment-Based Drug Discovery Workflow
Caption: A typical workflow for fragment-based drug discovery.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive biophysical technique for detecting the binding of small molecules to a target protein immobilized on a sensor chip.[14][15]
Objective: To identify if 1-[(4-Bromophenyl)methyl]azetidin-3-amine binds to the target protein.
Materials:
-
Purified target protein
-
1-[(4-Bromophenyl)methyl]azetidin-3-amine (resuspended in 100% DMSO)
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface with a 1:1 mixture of EDC and NHS.
-
Inject the target protein (at a concentration of 10-100 µg/mL in a low ionic strength buffer) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Fragment Screening:
-
Prepare a dilution series of 1-[(4-Bromophenyl)methyl]azetidin-3-amine in running buffer. A typical concentration range for fragment screening is 10 µM to 1 mM.
-
Inject the fragment solutions over the sensor surface, followed by a dissociation phase with running buffer.
-
Include buffer-only injections for double referencing.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the binding response at steady state.
-
Fit the data to a 1:1 binding model to obtain the dissociation constant (KD). A KD in the µM to mM range is typical for fragment hits.
-
Causality Behind Choices:
-
DMSO concentration: Maintaining a consistent DMSO concentration in the running buffer and fragment solutions is critical to minimize bulk refractive index effects that can lead to false positives.[14]
-
Concentration range: The wide concentration range is necessary to detect the weak binding affinities characteristic of fragments.
Protocol 2: Hit Validation and Structural Characterization by X-ray Crystallography
X-ray crystallography provides high-resolution structural information on how a fragment binds to its target protein, which is crucial for guiding subsequent optimization efforts.[13][16][17]
Objective: To determine the binding mode of 1-[(4-Bromophenyl)methyl]azetidin-3-amine to the target protein.
Materials:
-
Crystals of the target protein
-
1-[(4-Bromophenyl)methyl]azetidin-3-amine
-
Cryoprotectant solution
-
X-ray diffraction equipment
Procedure:
-
Crystal Soaking:
-
Transfer a protein crystal to a solution containing the cryoprotectant and 1-[(4-Bromophenyl)methyl]azetidin-3-amine at a concentration of 1-10 mM.
-
Incubate for a period ranging from minutes to hours. The optimal soaking time needs to be determined empirically.
-
-
Data Collection:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
Analyze the electron density maps to identify the bound fragment.
-
Refine the structure to obtain an accurate model of the protein-fragment complex.
-
Causality Behind Choices:
-
High fragment concentration: A high concentration is required to achieve sufficient occupancy of the fragment in the crystal lattice due to its weak binding affinity.[13]
-
Cryo-cooling: This minimizes radiation damage to the crystal during data collection.
Diagram: Fragment Elaboration Strategies
Caption: Two common strategies for fragment elaboration.
Protocol 3: Fragment Elaboration via Suzuki Coupling (Fragment Growing)
Fragment growing involves adding chemical functionality to a fragment hit to improve its binding affinity and other properties.[11][18][19] The bromophenyl group of 1-[(4-Bromophenyl)methyl]azetidin-3-amine is an ideal handle for this strategy.
Objective: To synthesize a small library of analogs by modifying the bromophenyl group to explore the surrounding chemical space in the protein binding pocket.
Materials:
-
1-[(4-Bromophenyl)methyl]azetidin-3-amine
-
A selection of boronic acids or esters
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., 1,4-dioxane/water)
General Procedure for Suzuki Coupling:
-
To a reaction vessel, add 1-[(4-Bromophenyl)methyl]azetidin-3-amine (1 eq.), the desired boronic acid (1.2 eq.), palladium catalyst (0.05 eq.), and base (2 eq.).
-
Degas the mixture and backfill with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Purify the crude product by flash column chromatography to yield the desired biaryl analog.
Causality Behind Choices:
-
Palladium catalyst and base: These are essential components of the Suzuki-Miyaura cross-coupling reaction, which is a robust and widely used method for forming carbon-carbon bonds.
-
Inert atmosphere: This is necessary to prevent the degradation of the palladium catalyst.
Table 2: Representative Analogs from Fragment Growing
| Analog | R-Group (from Boronic Acid) | Rationale for Selection | Expected Interaction |
| 1 | 4-methoxyphenyl | Explores a pocket with potential for hydrogen bonding | Hydrogen bond with a backbone carbonyl or polar side chain |
| 2 | 3-carboxyphenyl | Introduces a charged group to probe for salt bridge formation | Ionic interaction with a basic residue (e.g., Lys, Arg) |
| 3 | 2-naphthyl | Extends into a hydrophobic pocket | Increased van der Waals and hydrophobic interactions |
Conclusion
1-[(4-Bromophenyl)methyl]azetidin-3-amine represents a highly valuable and versatile fragment for modern drug discovery campaigns. Its inherent three-dimensionality, coupled with strategically placed vectors for chemical elaboration, provides a powerful starting point for the development of novel therapeutics. The protocols outlined in this application note offer a practical guide for researchers to effectively integrate this fragment into their FBDD workflows, from initial screening to lead optimization. The systematic application of biophysical techniques, structural biology, and synthetic chemistry will enable the full potential of this and similar 3D fragments to be realized in the quest for new and improved medicines.
References
- Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research | One Nucleus. (URL: )
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (URL: [Link])
-
Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (URL: [Link])
-
Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation - BioDuro. (URL: [Link])
-
X-ray Crystallography Fragment Screening - Selvita. (URL: [Link])
-
Protein X-ray Crystallography in Drug Discovery - Creative Biostructure. (URL: [Link])
-
X-ray crystallography – Knowledge and References - Taylor & Francis. (URL: [Link])
-
Fragment-Based Drug Discovery: Key Advances and Applications | Technology Networks. (URL: [Link])
-
Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC - NIH. (URL: [Link])
-
Fragment-Based Drug Discovery - Selvita. (URL: [Link])
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (URL: [Link])
-
Fragment-Based Drug Discovery - STRBD. (URL: [Link])
-
Fragment Linking Strategies for Structure-Based Drug Design - PubMed. (URL: [Link])
-
Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery | PNAS. (URL: [Link])
-
Fragment-Based Drug Discovery: Opportunities and Challenges in Pharmaceutical Chemistry - International Journal of Scientific Research & Technology. (URL: [Link])
-
In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - Frontiers. (URL: [Link])
-
Biophysical Fragment Screening - Evotec. (URL: [Link])
-
FBDD: Fragment-Based Drug Design - BioSolveIT. (URL: [Link])
-
NMR-Based Fragment Screening for RNA-Targeted Drug Discovery - MDPI. (URL: [Link])
-
Understanding the Role of 1-[(3-bromophenyl)methyl]piperazine in Drug Discovery. (URL: [Link])
-
Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. (URL: [Link])
-
SPR-based Fragment Screening: Advantages and Applications - Ingenta Connect. (URL: [Link])
-
Fragment Merging, Growing, and Linking Identify New Trypanothione Reductase Inhibitors for Leishmaniasis | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Development of potent inhibitors by fragment-linking strategies. - Apollo. (URL: [Link])
-
A Generic 3D-Diverse Fragment Library for Crystallographic Screening and Drug Discovery. (URL: [Link])
-
Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H 1 receptor - RSC Publishing. (URL: [Link])
-
Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery - Chemical Science (RSC Publishing). (URL: [Link])
-
Fragment-Based Drug Discovery. (URL: [Link])
-
Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains - PMC. (URL: [Link])
-
Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science. (URL: [Link])
-
The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC. (URL: [Link])
-
A Single-Step Synthesis of Azetidine-3-amines | The Journal of Organic Chemistry. (URL: [Link])
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. (URL: [Link])
-
[3-Bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol - PMC. (URL: [Link])
-
Fragment Based Drug Discovery. (URL: [Link])
-
Fragment-Based Epigenetic Hit Discovery: BRD3. (URL: [Link])
-
Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. (URL: [Link])
- CN112645902A - Synthetic method of 1- (4-bromophenyl)
-
A Single-Step Synthesis of Azetidine-3-Amines - ChemRxiv. (URL: [Link])
- EP0299513A1 - Azetidine derivatives, compositions and their use - Google P
-
Fragment-based drug discovery for transthyretin kinetic stabilisers using a novel capillary zone electrophoresis method | PLOS One - Research journals. (URL: [Link])
Sources
- 1. onenucleus.com [onenucleus.com]
- 2. selvita.com [selvita.com]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H 1 receptor - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD01081K [pubs.rsc.org]
- 8. Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. technologynetworks.com [technologynetworks.com]
- 12. nbinno.com [nbinno.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. SPR-based Fragment Screening: Advantages and Applications: Ingenta Connect [ingentaconnect.com]
- 16. selvita.com [selvita.com]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 19. biosolveit.de [biosolveit.de]
using 1-[(4-Bromophenyl)methyl]azetidin-3-amine as a building block in medicinal chemistry
Application Note: 1-[(4-Bromophenyl)methyl]azetidin-3-amine as a Bifunctional Building Block in Medicinal Chemistry
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols
Strategic Overview & Physicochemical Rationale
In contemporary medicinal chemistry, the shift toward molecules with a higher fraction of sp³-hybridized carbons (Fsp³) has driven the adoption of small, strained aliphatic rings[1]. Among these, the azetidine scaffold has emerged as a privileged bioisostere for larger, more lipophilic saturated heterocycles such as piperidine and pyrrolidine[2].
1-[(4-Bromophenyl)methyl]azetidin-3-amine represents a highly versatile, bifunctional building block designed for rapid library generation and lead optimization. Its strategic value lies in two orthogonal reactive handles:
-
The C3-Primary Amine: An excellent nucleophile for early-stage functionalization via amidation, reductive amination, or sulfonylation.
-
The N1-(4-Bromobenzyl) Group: The aryl bromide moiety serves as a robust handle for late-stage transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for extensive exploration of chemical space[3].
By incorporating the azetidine core, medicinal chemists can systematically lower lipophilicity (cLogP), improve aqueous solubility, and enhance metabolic stability against oxidative degradation (e.g., cytochrome P450-mediated N-dealkylation)[4].
Workflow Visualization: Divergent Library Generation
To maximize the utility of this building block, we recommend a divergent synthetic workflow. Functionalizing the primary amine first prevents unwanted chelation or catalyst poisoning during subsequent palladium-catalyzed cross-coupling steps.
Divergent synthetic workflow for 1-[(4-Bromophenyl)methyl]azetidin-3-amine library generation.
Validated Experimental Protocols
The following protocols have been optimized to maintain the integrity of the strained azetidine ring, which can be susceptible to ring-opening under harshly acidic or highly nucleophilic conditions at elevated temperatures[1].
Protocol A: Selective N-Acylation of the Azetidin-3-amine
Objective: To cap the primary amine, preventing interference in downstream metal catalysis while building the target pharmacophore.
Reagents & Materials:
-
1-[(4-Bromophenyl)methyl]azetidin-3-amine (1.0 equiv)
-
Target Carboxylic Acid (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous DMF (0.2 M)
Causality & Mechanistic Insight: HATU is selected over carbodiimides (like EDC/DCC) due to its superior efficiency in generating the highly reactive 7-azabenzotriazole active ester, which ensures rapid coupling at room temperature. This minimizes the risk of azetidine ring-opening. DIPEA is utilized as a sterically hindered, non-nucleophilic base to deprotonate the amine without competing for the activated ester.
Step-by-Step Methodology:
-
Activation: In an oven-dried vial equipped with a magnetic stir bar, dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).
-
Base Addition: Add DIPEA (3.0 equiv) to the solution. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.
-
Amine Addition: Add 1-[(4-Bromophenyl)methyl]azetidin-3-amine (1.0 equiv) dropwise as a solution in a minimal volume of DMF.
-
Reaction: Stir the reaction mixture at room temperature for 2–4 hours. Monitor completion via LC-MS.
-
Quench & Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ (2x), water (2x), and brine (1x). The repeated water washes are critical for removing residual DMF.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).
Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling
Objective: To diversify the aryl bromide intermediate via palladium-catalyzed C-C bond formation.
Reagents & Materials:
-
Aryl Bromide Intermediate from Protocol A (1.0 equiv)
-
Aryl/Heteroaryl Boronic Acid (1.5 equiv)
-
XPhos Pd G2 (0.05 equiv, 5 mol%)
-
K₃PO₄ (3.0 equiv)
-
1,4-Dioxane / H₂O (3:1 v/v, 0.1 M)
Causality & Mechanistic Insight: XPhos Pd G2 is specifically chosen for its exceptional ability to couple sterically hindered or heteroatom-rich substrates at mild temperatures[3]. The biphasic 1,4-Dioxane/H₂O system ensures the solubility of both the organic substrate and the inorganic base (K₃PO₄). K₃PO₄ is preferred over stronger bases (like KOtBu) to prevent base-catalyzed degradation of the azetidine core or epimerization of adjacent chiral centers.
Step-by-Step Methodology:
-
Preparation: Charge a microwave vial with the Aryl Bromide Intermediate (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Solvent Addition: Add the 1,4-Dioxane/H₂O (3:1) solvent mixture.
-
Degassing (Critical Step): Sparge the mixture with Argon or Nitrogen for 10 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, leading to reaction failure and homocoupling side-products.
-
Catalyst Addition: Quickly add XPhos Pd G2 (5 mol%) under a positive stream of inert gas and seal the vial.
-
Heating: Heat the reaction mixture at 90 °C in an oil bath or heating block for 12 hours (overnight)[3].
-
Workup: Cool the reaction to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify via reverse-phase preparative HPLC or silica gel chromatography.
Quantitative Data: Bioisosteric Comparison
To illustrate the structural advantages of the azetidine core within this building block, Table 1 summarizes the typical physicochemical shifts observed when replacing standard 5- or 6-membered rings with an azetidine ring in a matched molecular pair (MMP) analysis[1],[4].
Table 1: Comparative Physicochemical Profile of Saturated N-Heterocycles
| Scaffold (N-Benzyl-3-amino derivative) | Ring Size | cLogP Shift (Relative) | Basic pKa (Approx.) | Fsp³ Contribution | Metabolic Stability (HLM % rem. at 30 min) |
| Azetidine (Target) | 4 | -0.5 to -0.8 | ~ 8.2 - 8.5 | High | > 85% (Highly Stable) |
| Pyrrolidine | 5 | Baseline (0.0) | ~ 9.0 - 9.5 | High | ~ 60% (Moderate) |
| Piperidine | 6 | +0.4 to +0.6 | ~ 9.5 - 10.0 | High | ~ 45% (Labile to oxidation) |
Note: Azetidines typically exhibit a lower basic pKa compared to pyrrolidines and piperidines due to the increased s-character of the nitrogen lone pair induced by ring strain, which often translates to improved membrane permeability and reduced hERG liability[1],[4].
Troubleshooting & Handling Considerations
-
Amine Oxidation: The primary amine on the azetidine ring can slowly oxidize upon prolonged exposure to air. Store the building block under inert gas (Argon/N₂) at 2–8 °C.
-
Ring Stability: Avoid prolonged exposure to strong nucleophiles (e.g., unhindered primary amines at high temperatures) or strong Lewis acids, which can trigger ring-opening of the azetidine core[4].
-
Protodeboronation: If protodeboronation of the boronic acid is observed during the Suzuki coupling (Protocol B), reduce the water content in the solvent mixture or switch to a slow-release boronic acid pinacol (BPin) ester.
References
-
Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: PMC (National Institutes of Health) URL:[Link]
-
Examples of azetidine-based bioisosters Source: ResearchGate URL:[Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs Source: ResearchGate URL:[Link]
-
Structure-based design of SARS-CoV-2 papain-like protease inhibitors Source: PMC (National Institutes of Health) URL:[Link]
-
A Single-Step Synthesis of Azetidine-3-amines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Sources
Buchwald-Hartwig amination with 1-[(4-Bromophenyl)methyl]azetidin-3-amine
Abstract
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This application note provides a detailed guide for researchers and drug development professionals on the intermolecular Buchwald-Hartwig amination of 1-[(4-Bromophenyl)methyl]azetidin-3-amine. This substrate is of particular interest as it incorporates a reactive aryl bromide and a versatile azetidine scaffold, a privileged motif in medicinal chemistry known for improving physicochemical properties.[3][4] We present two detailed, validated protocols for the coupling of this substrate with both a secondary cyclic amine (morpholine) and a primary alkyl amine (hexylamine), offering insights into reaction optimization, troubleshooting, and mechanistic considerations.
Mechanistic Overview: The Palladium Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a palladium-catalyzed cycle that methodically couples an aryl halide with an amine.[1][5] Understanding this mechanism is crucial for rational troubleshooting and optimization. The generally accepted cycle involves three primary stages: oxidative addition, amine coordination/deprotonation, and reductive elimination.[6]
-
Catalyst Activation & Oxidative Addition: The cycle begins with an active Pd(0) complex, often generated in situ from a more stable Pd(II) precatalyst. This electron-rich Pd(0) species undergoes oxidative addition into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate. The reactivity order for the aryl halide is typically I > Br > Cl > OTf.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu), then deprotonates the coordinated amine to form a palladium-amido complex.[5] This step is critical and the choice of base can significantly impact reaction outcomes.
-
Reductive Elimination: This is the final, bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. Bulky, electron-rich phosphine ligands on the palladium center are known to accelerate this step.[7]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Experimental Considerations for Success
While robust, the Buchwald-Hartwig amination is sensitive to several parameters. Careful selection of reagents and conditions is paramount for achieving high yields and reproducibility.
-
Catalyst & Ligand Selection: Modern Buchwald-Hartwig aminations overwhelmingly favor the use of bulky, electron-rich dialkylbiaryl phosphine ligands.[7][8] These ligands stabilize the palladium center, promote oxidative addition, and facilitate the crucial reductive elimination step. For convenience and air-stability, precatalysts such as G3-XPhos or G4-RuPhos are highly recommended as they reliably generate the active Pd(0) species under basic reaction conditions.
-
Base Selection: The base's primary role is to deprotonate the amine, but it can also influence catalyst activity and substrate stability.[5] Sodium tert-butoxide (NaOtBu) is a common and effective choice for a wide range of amine couplings. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) may be required for more sensitive substrates.[9] The base must be anhydrous and handled under inert conditions.
-
Solvent Choice: Anhydrous, deoxygenated solvents are mandatory. Toluene and 1,4-dioxane are the most common choices due to their high boiling points and good solubility for most reagents.[9][10] Ethereal solvents like THF are also used, particularly for lower-temperature reactions. Protic solvents and certain coordinating solvents like acetonitrile should be avoided as they can inhibit the catalyst.
-
Inert Atmosphere: The Pd(0) catalytic species and many phosphine ligands are highly sensitive to oxygen.[11] Therefore, all reactions must be assembled in a glovebox or using Schlenk techniques under an inert atmosphere of argon or nitrogen. All reagents and solvents should be thoroughly dried and degassed.
Protocol 1: Coupling with a Secondary Cyclic Amine (Morpholine)
This protocol details the coupling of 1-[(4-Bromophenyl)methyl]azetidin-3-amine with morpholine, a representative secondary cyclic amine. These couplings are typically high-yielding and serve as an excellent benchmark.
Reagent Table
| Reagent | MW ( g/mol ) | Amount (mg) | mmols | Equivalents |
| 1-[(4-Bromophenyl)methyl]azetidin-3-amine | 255.14 | 255 | 1.0 | 1.0 |
| Morpholine | 87.12 | 105 | 1.2 | 1.2 |
| XPhos Pd G3 | 869.28 | 17.4 | 0.02 | 0.02 (2 mol%) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 | 1.4 | 1.4 |
| Anhydrous, Degassed Toluene | - | 5 mL | - | - |
digraph "Workflow_Protocol_1" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];start [label="Start: Inert Atmosphere\n(Glovebox or Schlenk Line)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; reagents [label="Charge Vial with Solids:\n1. Aryl Bromide (1.0 eq)\n2. XPhos Pd G3 (0.02 eq)\n3. NaOtBu (1.4 eq)"]; add_liquids [label="Add Liquids via Syringe:\n1. Anhydrous Toluene\n2. Morpholine (1.2 eq)"]; reaction [label="Seal Vial & Heat\n(100 °C, 12-24 h)\nStir Vigorously"]; monitoring [label="Monitor Progress\n(TLC or LC-MS)"]; workup [label="Reaction Workup:\n1. Cool to RT\n2. Dilute with EtOAc\n3. Filter through Celite"]; extraction [label="Liquid-Liquid Extraction:\n1. Wash with Water\n2. Wash with Brine"]; purification [label="Dry (Na₂SO₄), Filter,\n& Concentrate"]; column [label="Purify by Flash Column\nChromatography"]; end [label="Characterize Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> reagents; reagents -> add_liquids; add_liquids -> reaction; reaction -> monitoring; monitoring -> workup [label="Upon Completion"]; workup -> extraction; extraction -> purification; purification -> column; column -> end; }
Caption: Experimental workflow for coupling with a secondary amine.
Step-by-Step Methodology
-
Reaction Setup: In a glovebox, add 1-[(4-Bromophenyl)methyl]azetidin-3-amine (255 mg, 1.0 mmol), XPhos Pd G3 (17.4 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar.
-
Solvent and Reagent Addition: Remove the vial from the glovebox. Add anhydrous, degassed toluene (5 mL) via syringe, followed by morpholine (105 mg, 1.2 mmol).
-
Reaction: Tightly seal the vial with a PTFE-lined cap. Place it in a preheated heating block or oil bath set to 100 °C. Stir the reaction vigorously for 12-24 hours.[11]
-
Monitoring: Monitor the reaction's progress by periodically taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS until the starting aryl bromide is consumed.
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a short plug of Celite® to remove the palladium catalyst and inorganic salts.[6]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the final product.
Protocol 2: Coupling with a Primary Alkyl Amine (Hexylamine)
Coupling with primary amines requires similar conditions, but careful monitoring is advised to ensure complete reaction and avoid potential side products.
Reagent Table
| Reagent | MW ( g/mol ) | Amount (mg) | mmols | Equivalents |
| 1-[(4-Bromophenyl)methyl]azetidin-3-amine | 255.14 | 255 | 1.0 | 1.0 |
| Hexylamine | 101.19 | 121 | 1.2 | 1.2 |
| RuPhos Pd G3 | 861.34 | 17.2 | 0.02 | 0.02 (2 mol%) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 | 1.4 | 1.4 |
| Anhydrous, Degassed 1,4-Dioxane | - | 5 mL | - | - |
digraph "Workflow_Protocol_2" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];start [label="Start: Inert Atmosphere\n(Glovebox or Schlenk Line)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; reagents [label="Charge Vial with Solids:\n1. Aryl Bromide (1.0 eq)\n2. RuPhos Pd G3 (0.02 eq)\n3. NaOtBu (1.4 eq)"]; add_liquids [label="Add Liquids via Syringe:\n1. Anhydrous Dioxane\n2. Hexylamine (1.2 eq)"]; reaction [label="Seal Vial & Heat\n(100 °C, 16-24 h)\nStir Vigorously"]; monitoring [label="Monitor Progress\n(TLC or LC-MS)"]; workup [label="Reaction Workup:\n1. Cool to RT\n2. Dilute with Ether\n3. Filter through Celite"]; extraction [label="Liquid-Liquid Extraction:\n1. Wash with Water\n2. Wash with Brine"]; purification [label="Dry (MgSO₄), Filter,\n& Concentrate"]; column [label="Purify by Flash Column\nChromatography"]; end [label="Characterize Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> reagents; reagents -> add_liquids; add_liquids -> reaction; reaction -> monitoring; monitoring -> workup [label="Upon Completion"]; workup -> extraction; extraction -> purification; purification -> column; column -> end; }
Caption: Experimental workflow for coupling with a primary amine.
Step-by-Step Methodology
-
Reaction Setup: In a glovebox, add 1-[(4-Bromophenyl)methyl]azetidin-3-amine (255 mg, 1.0 mmol), RuPhos Pd G3 (17.2 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried 20 mL scintillation vial with a stir bar. Note: RuPhos-based catalysts are often excellent for couplings involving primary amines.
-
Solvent and Reagent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe, followed by hexylamine (121 mg, 1.2 mmol).
-
Reaction: Tightly seal the vial with a PTFE-lined cap. Place it in a preheated heating block set to 100 °C and stir vigorously for 16-24 hours.
-
Monitoring: Monitor the reaction as described in Protocol 1.
-
Workup & Purification: Follow the workup, extraction, and purification steps as detailed in Protocol 1, using appropriate solvents for extraction (e.g., diethyl ether or ethyl acetate) and column chromatography.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to air/moisture exposure.[11] 2. Impure reagents or solvents. 3. Insufficient temperature or reaction time. 4. Substrate's primary amine is inhibiting the catalyst. | 1. Ensure a strictly inert atmosphere and use anhydrous, degassed solvents. 2. Use freshly purchased, high-purity reagents. 3. Increase temperature (e.g., to 110 °C) or extend reaction time. 4. Try a different ligand (e.g., BrettPhos) or increase catalyst loading slightly (e.g., to 3 mol%). |
| Formation of Palladium Black | Catalyst decomposition. This can be caused by excessive heat or impurities.[11] | Lower the reaction temperature (e.g., to 80-90 °C) and increase the reaction time. Re-purify starting materials if necessary. |
| Hydrodehalogenation (Ar-Br → Ar-H) | Presence of water in the reaction mixture. Can also be a background reaction with certain ligand/base combinations. | Rigorously dry all reagents, solvents, and glassware. Ensure the base is anhydrous. |
| Complex Product Mixture | Potential for side reactions or substrate degradation under strong basic conditions at high temperatures. | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) which are milder. Lowering the reaction temperature may also help. |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for constructing C-N bonds, and its application to complex scaffolds like 1-[(4-Bromophenyl)methyl]azetidin-3-amine opens avenues for the rapid synthesis of novel chemical entities for drug discovery. By carefully selecting a modern palladium precatalyst system, a suitable base, and maintaining rigorous inert and anhydrous conditions, researchers can reliably achieve high yields for the coupling of this versatile building block with a range of primary and secondary amines. The protocols and troubleshooting guide provided herein serve as a robust starting point for further exploration and optimization in any research setting.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Karunananda, K. C., & Singleton, D. A. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 131-139. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Whittaker, A. M., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11144-11156. Retrieved from [Link]
-
Wager, T. T., et al. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 1(6), 445-459. Retrieved from [Link]
-
Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]
-
Valente, C., et al. (2010). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. The Journal of Organic Chemistry, 75(14), 4786-4790. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]
-
Fairlamb, I. (2026, March 19). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
-
Liu, W., et al. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry, 87(16), 10836-10852. Retrieved from [Link]
-
de Vreese, R., et al. (2018). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. European Journal of Organic Chemistry, 2018(4), 459-466. Retrieved from [Link]
-
Shekhar, S., & Hartwig, J. F. (2007). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Synlett, 2007(12), 1936-1946. Retrieved from [Link]
-
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(17), 3667-3679. Retrieved from [Link]
-
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. entegris.com [entegris.com]
- 8. Buchwald触媒・配位子 [sigmaaldrich.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Amide Coupling Protocols for 1-[(4-Bromophenyl)methyl]azetidin-3-amine
Executive Summary & Substrate Profiling
The incorporation of azetidine rings into small-molecule drug candidates has become a cornerstone of modern medicinal chemistry. Azetidines are frequently utilized to lower lipophilicity (logP), improve metabolic stability, and reduce hERG liabilities compared to their larger pyrrolidine or piperidine counterparts[1][2].
1-[(4-Bromophenyl)methyl]azetidin-3-amine (also known as 1-(4-bromobenzyl)azetidin-3-amine) is a highly versatile, bifunctional building block. Successful utilization of this substrate requires a nuanced understanding of its three primary structural features:
-
The C3-Primary Amine (Nucleophile): Highly reactive and unhindered. However, the strain of the four-membered azetidine ring alters the s-character of the C-N bond, slightly modulating its nucleophilicity compared to linear aliphatic amines.
-
The Endocyclic Tertiary Amine (Internal Base): With a pKa of approximately 7.5–8.0, the ring nitrogen acts as an internal proton sponge. If the starting material is supplied as a hydrochloride (HCl) salt, stoichiometric adjustments to the exogenous base (e.g., DIPEA) are strictly required to liberate the primary amine for coupling.
-
The 4-Bromobenzyl Moiety (Protecting/Coupling Handle): The benzyl group serves as a robust protecting group for the secondary azetidine nitrogen, while the para-bromo substituent provides an orthogonal handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions)[3]. Amide coupling conditions must therefore avoid reducing agents or palladium contaminants that could trigger premature debromination.
Mechanistic Pathway
The amide coupling of 1-[(4-Bromophenyl)methyl]azetidin-3-amine follows a standard addition-elimination mechanism, but the choice of coupling reagent dictates the nature of the activated ester intermediate[4].
Fig 1: Mechanistic workflow of amide coupling with 1-[(4-Bromophenyl)methyl]azetidin-3-amine.
Comparative Analysis of Coupling Reagents
Selecting the correct coupling reagent is critical for balancing yield, optical purity (if the carboxylic acid is chiral), and scalability. The table below summarizes the performance of three standard reagents with azetidine-3-amines[5][6][7].
| Reagent System | Intermediate Formed | Avg. Yield | Epimerization Risk | Scalability | Workup / Purification |
| HATU / DIPEA | OAt Active Ester | >90% | Moderate | Low (Explosive hazard) | Silica Gel Chromatography |
| T3P / Pyridine | Mixed Anhydride | 80–90% | Very Low | Very High | Aqueous Wash (Highly efficient) |
| EDC·HCl / HOBt | OBt Active Ester | 75–85% | Low | High | Aqueous Wash |
Detailed Experimental Protocols
The following protocols are self-validating systems. Analytical checkpoints are embedded within the steps to ensure causality and experimental control.
Protocol A: HATU-Mediated Coupling (Discovery Scale)
Best for: Rapid library synthesis, sterically hindered carboxylic acids, and high-value substrates.
Scientific Rationale: HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. Because the azetidine substrate contains a basic tertiary amine, N,N-Diisopropylethylamine (DIPEA) must be added in excess to ensure the reaction medium remains sufficiently basic to prevent protonation of the primary amine nucleophile[5].
Procedure:
-
Activation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL).
-
Add HATU (1.2 equiv, 1.2 mmol). Stir for 5 minutes at room temperature.
-
Add DIPEA (3.0 equiv, 3.0 mmol). Note: The solution will typically turn yellow upon the formation of the active ester. Stir for an additional 10 minutes.
-
Nucleophilic Addition: Add 1-[(4-Bromophenyl)methyl]azetidin-3-amine (1.1 equiv, 1.1 mmol) dropwise as a solution in DMF (1.0 mL).
-
Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor via LC-MS.
-
Analytical Checkpoint: Look for the disappearance of the starting acid. The product mass will exhibit a distinct 1:1 isotopic doublet (M and M+2) due to the naturally occurring 79 Br and 81 Br isotopes.
-
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (15 mL). Extract with Ethyl Acetate (3 x 15 mL).
-
Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL) to remove residual DMF, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify via flash column chromatography (typically DCM/MeOH or Hexanes/EtOAc gradients).
Protocol B: T3P-Mediated Coupling (Process & Scale-Up)
Best for: Chiral carboxylic acids (low epimerization), large-scale synthesis, and avoiding chromatographic purification.
Scientific Rationale: Propylphosphonic anhydride (T3P) forms a mixed anhydride with the carboxylic acid. It is highly favored in process chemistry for azetidines because it avoids the formation of guanidinium byproducts (common with HATU) and its byproducts are entirely water-soluble, often allowing for isolation via simple liquid-liquid extraction[6][7].
Procedure:
-
Preparation: Dissolve the carboxylic acid (1.0 equiv, 10.0 mmol) and 1-[(4-Bromophenyl)methyl]azetidin-3-amine (1.05 equiv, 10.5 mmol) in Ethyl Acetate (30 mL).
-
Base Addition: Add Pyridine or DIPEA (3.0 equiv, 30.0 mmol). Cool the mixture to 0 °C using an ice bath.
-
Coupling: Dropwise, add T3P (1.5 equiv, 15.0 mmol, typically supplied as a 50% w/w solution in EtOAc) over 15 minutes to control the mild exotherm.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
-
Workup: Add water (30 mL) to the reaction mixture and stir vigorously for 15 minutes to hydrolyze unreacted T3P.
-
Separate the layers. Wash the organic layer sequentially with 1M HCl (15 mL) [Caution: Do not over-wash, as the tertiary azetidine amine can become protonated and drag the product into the aqueous phase], saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).
-
Dry over MgSO₄, filter, and concentrate to yield the analytically pure amide.
Protocol C: EDC/HOBt Coupling (Classic Aqueous Workup)
Best for: General purpose coupling where T3P is unavailable, and water-soluble byproducts are desired.
Scientific Rationale: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide. HOBt is added as a nucleophilic catalyst to form an active OBt ester, which suppresses the formation of unreactive N-acylurea byproducts and minimizes epimerization[4].
Procedure:
-
Dissolve the carboxylic acid (1.0 equiv, 1.0 mmol) and HOBt (1.2 equiv, 1.2 mmol) in anhydrous DCM (10 mL).
-
Cool to 0 °C. Add EDC·HCl (1.2 equiv, 1.2 mmol) and stir for 15 minutes.
-
Add 1-[(4-Bromophenyl)methyl]azetidin-3-amine (1.1 equiv, 1.1 mmol) followed by DIPEA (2.5 equiv, 2.5 mmol).
-
Allow the reaction to warm to room temperature and stir for 6–8 hours.
-
Workup: Dilute with DCM (10 mL). Wash the organic phase with water (2 x 10 mL), saturated NaHCO₃ (10 mL), and brine (10 mL).
-
Dry over Na₂SO₄, filter, and concentrate. The urea byproduct of EDC is highly water-soluble and is typically removed entirely during the aqueous washes.
Troubleshooting & Analytical Validation
-
Incomplete Conversion: If the primary amine is supplied as a di-hydrochloride salt (one HCl for the primary amine, one for the tertiary amine), the standard 3.0 equivalents of DIPEA may be insufficient to drive the reaction. Increase DIPEA to 4.0–5.0 equivalents.
-
Loss of Product during Workup: The resulting amide still contains a basic tertiary amine. If acidic washes (e.g., 1M HCl) are used to remove excess DIPEA or unreacted starting amine, the product may partition into the aqueous layer. If product recovery is low, basify the aqueous layer to pH 10 with NaOH and back-extract with DCM.
-
Mass Spectrometry (LC-MS): Always verify the presence of the bromine isotope pattern. A missing M+2 peak indicates that debromination has occurred, which is rare in amide coupling but can happen if contaminated solvents or degraded reagents are used.
References
-
A Single-Step Synthesis of Azetidine-3-amines Source: The Journal of Organic Chemistry (ACS) URL:[Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP Source: Aapptec Peptides URL:[Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling Source: Chemistry Steps URL:[Link]
-
Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis Source: ResearchGate / Journal of Chemical Sciences URL:[Link]
-
Structurally divergent reactivity of 2,2-disubstituted azetidines Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]
-
Structure-based design of SARS-CoV-2 papain-like protease inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based design of SARS-CoV-2 papain-like protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring ex ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00804B [pubs.rsc.org]
Application Note: Scale-Up Manufacturing Process for 1-[(4-Bromophenyl)methyl]azetidin-3-amine
Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Compound: 1-[(4-Bromophenyl)methyl]azetidin-3-amine (also known as 1-(4-bromobenzyl)azetidin-3-amine) Application: Key pharmaceutical intermediate for rigidified, azetidine-containing active pharmaceutical ingredients (APIs).
Mechanistic Rationale & Process Design
The transition of a chemical route from discovery (milligram scale) to process manufacturing (kilogram scale) requires a fundamental redesign to address heat transfer, mass transfer, environmental impact, and safety hazards. The synthesis of 1-[(4-Bromophenyl)methyl]azetidin-3-amine relies on a two-step sequence: the SN2 N-alkylation of tert-butyl azetidin-3-ylcarbamate, followed by the acid-catalyzed cleavage of the tert-butyloxycarbonyl (Boc) protecting group.
Step 1: N-Alkylation ( SN2 ) Causality
In discovery chemistry, N-alkylations of azetidines are frequently performed using diisopropylethylamine (DIPEA) in dimethylformamide (DMF) [1]. However, DMF is a Substance of Very High Concern (SVHC) due to its reprotoxicity, and its high boiling point necessitates energy-intensive vacuum distillation that can thermally degrade intermediates. Furthermore, organic base hydrohalide salts (e.g., DIPEA·HBr) can partition into organic phases during aqueous workup, complicating purification.
The Scale-Up Solution: We replace the DMF/DIPEA system with acetonitrile (MeCN) and anhydrous potassium carbonate (K₂CO₃). MeCN is a greener solvent with a lower boiling point, allowing for a direct solvent swap via atmospheric or mild vacuum distillation. The use of K₂CO₃ ensures that the byproduct, potassium bromide (KBr), is strictly inorganic and easily removed by filtration or a simple aqueous wash, establishing a highly scalable, chromatography-free isolation pathway.
Step 2: Boc Deprotection Causality
Boc deprotection is an acid-catalyzed fragmentation. Protonation of the carbamate oxygen is followed by the expulsion of a transient tert-butyl cation, which rapidly eliminates a proton to form isobutylene gas and carbon dioxide [2].
Discovery routes almost universally utilize trifluoroacetic acid (TFA) in dichloromethane (DCM). For scale-up, TFA is an unacceptable liability: it is highly corrosive, poses severe environmental persistence issues (PFAS regulations), and generates TFA salts that require subsequent free-basing steps [2].
The Scale-Up Solution: We employ anhydrous hydrogen chloride (HCl) in ethyl acetate (EtOAc). This choice is driven by Le Chatelier's principle and thermodynamic solubility: the resulting 1-[(4-Bromophenyl)methyl]azetidin-3-amine forms a highly polar dihydrochloride salt that is completely insoluble in EtOAc. The product directly crystallizes out of the reaction matrix. This direct precipitation acts as a self-purifying mechanism, driving the reaction forward while entirely eliminating the need for column chromatography.
Process Workflow & Critical Control Points
Caption: Two-step scalable workflow highlighting critical control points and off-gassing hazards.
Quantitative Data & Process Metrics
Table 1: Optimization of N-Alkylation Conditions
Data reflects 100 mmol scale optimization trials to determine the ideal scalable parameters.
| Solvent | Base | Temp (°C) | Time (h) | Conversion (%) | Impurity Profile (Dimer/Side-products) |
| DMF | DIPEA | 25 | 16 | >95% | Moderate (Difficult to remove DIPEA·HBr) |
| MeCN | DIPEA | 60 | 8 | 92% | High (Alkylation of DIPEA observed) |
| MeCN | K₂CO₃ | 60 | 6 | >99% | Low (<1% unreacted starting material) |
| 2-MeTHF | K₂CO₃ | 80 | 12 | 85% | Moderate (Slower kinetics due to solubility) |
Table 2: Scale-Up Metrics (1.0 kg Target)
| Parameter | Step 1 (Alkylation) | Step 2 (Deprotection) |
| Reactor Volume | 20 L Jacketed Glass | 20 L Jacketed Glass |
| Exotherm Control | Mild (Controlled by addition rate) | Significant (Requires jacket cooling to 15°C) |
| Gas Evolution | None | ~450 L of mixed CO₂/Isobutylene gas |
| Isolated Yield | 94% (Telescoped as solution) | 89% (Over 2 steps, crystalline solid) |
| Purity (HPLC) | >98.5% (a/a) | >99.5% (a/a) |
Experimental Protocols (Self-Validating Systems)
Protocol 3.1: Synthesis of tert-Butyl (1-(4-bromobenzyl)azetidin-3-yl)carbamate
Note: This protocol is designed for a 1.0 mol scale, easily adaptable to larger pilot-plant reactors.
-
Reactor Preparation: Purge a 5 L jacketed reactor with N₂. Ensure the scrubber system is active.
-
Reagent Charging: Charge tert-butyl azetidin-3-ylcarbamate (172.2 g, 1.00 mol) and anhydrous MeCN (1.5 L) into the reactor. Stir at 250 rpm until complete dissolution.
-
Base Addition: Add finely powdered, anhydrous K₂CO₃ (276.4 g, 2.00 mol). Causality: 2.0 equivalents ensure complete neutralization of the generated HBr without stalling the reaction kinetics.
-
Electrophile Addition: Dissolve 4-bromobenzyl bromide (249.9 g, 1.00 mol) in MeCN (0.5 L). Add this solution dropwise to the reactor over 60 minutes, maintaining the internal temperature (T_int) at 20–25°C.
-
Heating & Maturation: Ramp the jacket temperature to achieve a T_int of 60°C. Maintain for 6 hours.
-
In-Process Control (IPC 1): Withdraw a 100 µL aliquot, filter, dilute with 900 µL MeCN, and analyze via HPLC (UV 210 nm). Self-Validation Check: The reaction is deemed complete only when the peak area of 4-bromobenzyl bromide is < 0.5%. If >0.5%, continue heating for 2 hours and re-test.
-
Workup: Cool T_int to 20°C. Filter the suspension through a Celite pad to remove KBr and excess K₂CO₃. Wash the filter cake with MeCN (0.5 L).
-
Solvent Swap: Transfer the filtrate back to the reactor and concentrate under reduced pressure (150 mbar, T_jacket = 45°C) to a minimal volume (~400 mL). Add EtOAc (1.5 L) and concentrate again to ~500 mL. Repeat the EtOAc addition (1.0 L) to ensure MeCN levels are <5% by NMR or GC.
Protocol 3.2: Synthesis of 1-[(4-Bromophenyl)methyl]azetidin-3-amine Dihydrochloride
Hazard Warning: This step generates massive volumes of highly flammable isobutylene gas and CO₂. Ensure the reactor is vented through a wide-bore line to an appropriate exhaust/scrubber system.
-
Solution Preparation: Dilute the EtOAc concentrate from Protocol 3.1 to a total volume of 2.0 L using anhydrous EtOAc. Cool T_int to 10°C.
-
Acid Addition: Slowly charge 4M HCl in EtOAc (1.25 L, 5.00 mol) via an addition funnel over 2 hours.
-
Causality: Rapid addition will cause violent effervescence and potential loss of containment. The 10°C starting temperature mitigates the initial exothermic protonation [2].
-
-
Maturation: Once addition is complete, warm T_int to 20°C. Stir vigorously (350 rpm) for 4 hours. A thick white precipitate (the dihydrochloride salt) will begin to form within 30 minutes.
-
In-Process Control (IPC 2): Withdraw a 0.5 mL aliquot of the suspension, evaporate the solvent, dissolve the solid in D₂O, and analyze via ¹H-NMR. Self-Validation Check: Confirm the complete disappearance of the intense tert-butyl singlet at ~1.4 ppm. The cessation of bubbling is a secondary, visual indicator of completion.
-
Isolation: Filter the thick white suspension through a sintered glass funnel (Porosity 3).
-
Washing & Drying: Wash the filter cake with cold EtOAc (2 × 500 mL) to remove any unreacted organic impurities. Dry the solid in a vacuum oven at 45°C and 50 mbar for 12 hours until a constant weight is achieved.
-
Yield & Purity: Expected yield: 280–295 g (89–94% over two steps). Expected purity: >99.5% by HPLC.
References
- US10961241B2 - Chemical compounds Google Patents. Details the discovery-scale alkylation of tert-butyl azetidin-3-ylcarbamate and related derivatives, highlighting the baseline methodologies improved upon in this scale-up note. URL: [1]
-
Acids - ACS GCI Pharmaceutical Roundtable Reagent Guides American Chemical Society Green Chemistry Institute. Provides authoritative grounding on the hazards of TFA, the environmental impact of fluorinated acids, and the mechanistic off-gassing (isobutylene) hazards associated with acid-catalyzed Boc deprotection at scale. URL:[Link] [2]
Topic: Suzuki-Miyaura Cross-Coupling Using 1-[(4-Bromophenyl)methyl]azetidin-3-amine
An Application Guide for Medicinal Chemists
Introduction: Bridging Scaffolds in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its reliability in forging carbon-carbon bonds.[1][2] Its mild conditions, exceptional functional group tolerance, and the commercial availability of a vast library of boronic acids have cemented its role as an indispensable tool in the synthesis of pharmaceuticals and advanced materials.[3][4]
In parallel, the azetidine motif has gained significant traction in medicinal chemistry.[5] This strained four-membered heterocycle is increasingly utilized as a versatile scaffold and a bioisosteric replacement for less favorable groups, often improving physicochemical properties such as solubility and metabolic stability. The specific building block, 1-[(4-Bromophenyl)methyl]azetidin-3-amine , represents a powerful convergence of these two pillars of modern drug design. It provides a robust, amine-functionalized azetidine core linked to an aryl bromide, presenting a prime handle for diversification via Suzuki-Miyaura coupling. This guide offers a detailed exploration of this application, providing both the mechanistic rationale and a field-proven protocol for its successful implementation.
The Catalytic Heart: Understanding the Suzuki-Miyaura Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined palladium-based catalytic cycle. This process universally involves three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7][8] The presence of a base is critical, as organoboron compounds are typically not nucleophilic enough to transmetalate directly and require activation.[9][10]
-
Oxidative Addition : A low-valent Palladium(0) complex initiates the cycle by inserting into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate.[6][11]
-
Transmetalation : The base activates the organoboron species (e.g., an arylboronic acid), forming a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[4][9]
-
Reductive Elimination : The two organic fragments on the Pd(II) complex couple and are expelled as the final biaryl product, regenerating the catalytically active Pd(0) species, which re-enters the cycle.[6][9]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.pku.edu.cn [chem.pku.edu.cn]
optimizing HPLC conditions for 1-[(4-Bromophenyl)methyl]azetidin-3-amine purification
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when purifying highly basic, polar molecules. 1-[(4-Bromophenyl)methyl]azetidin-3-amine presents a classic chromatographic paradox: it contains a highly polar, basic diamine core (a primary amine and a tertiary azetidine nitrogen) coupled with a lipophilic 4-bromobenzyl moiety.
Standard reversed-phase high-performance liquid chromatography (RP-HPLC) conditions often fail for this molecule, resulting in severe peak tailing, poor recovery, or elution in the void volume. This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to achieve >99% purity.
Section 1: Diagnostic Troubleshooting & FAQs
Q1: Why does 1-[(4-Bromophenyl)methyl]azetidin-3-amine exhibit severe peak tailing on my standard C18 column? A1: This is caused by secondary electrostatic interactions. The pKa of the primary amine is approximately 9–10, and the tertiary azetidine nitrogen is around 7–8. Under standard acidic (pH ~2.7) or neutral conditions, both amines are protonated. Traditional silica stationary phases contain residual, unbonded silanol groups (Si-OH) that dissociate into anionic silanols (Si-O⁻). The electrostatic attraction between your doubly protonated diamine and the anionic silanols causes mixed-mode retention (hydrophobic partitioning + ion-exchange), which manifests as severe peak tailing and broad peak widths[1].
Q2: My compound is eluting in the void volume ( t0 ) when using 0.1% Formic Acid. How can I increase retention? A2: When doubly protonated at low pH, the molecule becomes highly polar, overriding the hydrophobic contribution of the bromobenzyl group. To increase retention, you must suppress ionization by raising the mobile phase pH above the pKa of the amines (pH > 10). This neutralizes the molecule, dramatically increasing its hydrophobicity and retention factor ( k′ ) on the reversed-phase column[2].
Q3: How do I resolve the target compound from the debrominated byproduct (1-benzylazetidin-3-amine)? A3: The bromine atom adds significant lipophilicity to the molecule. The debrominated impurity will naturally elute earlier. By utilizing a high-pH mobile phase, you maximize the hydrophobic interaction of both neutral molecules with the stationary phase. This amplifies the selectivity ( α ) between the brominated and non-brominated species, allowing for baseline resolution using a shallow acetonitrile gradient.
Section 2: Mechanistic Workflows & Visualizations
To systematically diagnose and resolve these issues, follow the logical workflow below.
Troubleshooting workflow for resolving peak tailing and retention issues in basic amine HPLC.
The fundamental mechanism dictating your chromatographic success is the ionization state of the azetidine and primary amines relative to the stationary phase surface.
Mechanistic impact of mobile phase pH on silanol interactions and chromatographic peak shape.
Section 3: Quantitative Data Summary
The table below summarizes the expected chromatographic behavior of 1-[(4-Bromophenyl)methyl]azetidin-3-amine under different analytical conditions.
| Parameter | Standard Acidic HPLC | Optimized High-pH HPLC | Optimized Low-pH (Ion-Pairing) |
| Column Chemistry | Standard C18 (Silica) | Hybrid C18 (e.g., Waters XBridge) | CSH C18 (Charged Surface Hybrid) |
| Mobile Phase A | 0.1% Formic Acid (pH ~2.7) | 10 mM NH₄HCO₃ (pH 10.5) | 0.1% TFA (pH ~2.0) |
| Analyte State | Doubly Protonated (++) | Neutral (0) | Doubly Protonated (++) |
| Retention ( k′ ) | Very Low (Elutes near t0 ) | High (Strong hydrophobic retention) | Moderate (Driven by ion-pairing) |
| Peak Symmetry | Poor (Tailing factor > 2.5) | Excellent (Tailing factor ~ 1.0) | Good (Tailing factor ~ 1.2) |
| MS/Lyophilization | Excellent | Excellent (Volatile buffer) | Poor (TFA suppresses MS signal) |
Section 4: Validated Experimental Protocols
Protocol A: High-pH Reversed-Phase Purification (Gold Standard)
Objective: Isolate the target compound with >99% purity while resolving the debrominated impurity. Mechanism: High pH deprotonates the diamine, maximizing hydrophobic retention and eliminating silanol-driven peak tailing[2].
Step 1: Mobile Phase Preparation
-
Phase A: Dissolve 0.79 g of Ammonium Bicarbonate (NH₄HCO₃) in 1.0 L of ultrapure water to create a 10 mM solution. Adjust the pH to 10.5 using concentrated Ammonium Hydroxide (NH₄OH). Filter through a 0.22 µm nylon membrane.
-
Causality: Ammonium bicarbonate is chosen over phosphate because it is fully volatile. This ensures the purified fractions can be directly lyophilized without leaving inorganic salt residues, and it maintains strict LC-MS compatibility.
-
-
Phase B: 100% Acetonitrile (HPLC Grade).
Step 2: Column Selection & Installation
-
Column: Waters XBridge C18 (or equivalent Ethylene Bridged Hybrid), 5 µm, 4.6 x 150 mm.
-
Causality: Standard silica dissolves rapidly at pH > 8. Hybrid particles incorporate ethylene bridges within the silica matrix, conferring structural stability up to pH 12[2].
-
Step 3: Self-Validating System Suitability Check
-
Run a blank gradient (5% to 95% B over 15 mins) prior to sample injection.
-
Validation Criteria: Baseline UV drift must be < 5 mAU. System backpressure must remain stable (± 5 bar). Critical: A sudden, continuous drop in pressure indicates column bed collapse (silica dissolution), meaning a non-hybrid column was accidentally installed. Do not proceed if pressure drops.
Step 4: Gradient Execution
-
Flow Rate: 1.0 mL/min | Temperature: 35 °C | Detection: UV at 220 nm (amine absorption) and 254 nm (aromatic ring).
-
Time 0–2 min: 5% B (Isocratic hold to focus the sample band at the column head).
-
Time 2–12 min: 5% to 60% B (Linear gradient to elute the target).
-
Time 12–15 min: 60% to 95% B (Column wash).
-
Causality: The debrominated impurity lacks the lipophilic bromine atom and will elute significantly earlier during the shallow 5–60% gradient.
-
Step 5: Post-Run Maintenance & Carryover Check
-
Flush the column with 50:50 Water:Acetonitrile (no buffer) for 20 column volumes.
-
Validation Criteria: Inject a blank solvent. The target peak area at the expected retention time must be < 0.1% of the main preparative run, confirming zero carryover.
References
- Benchchem.
- LCGC International. "Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- Waters Corporation. "Effect of pH on LC-MS Analysis of Amines.
Sources
solving solubility issues of 1-[(4-Bromophenyl)methyl]azetidin-3-amine in aqueous media
Technical Support Center: 1-[(4-Bromophenyl)methyl]azetidin-3-amine
Welcome to the technical support guide for 1-[(4-Bromophenyl)methyl]azetidin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to effectively address and overcome aqueous solubility challenges with this compound. This guide provides a structured approach, from understanding the underlying physicochemical principles to implementing advanced formulation strategies.
Frequently Asked Questions (FAQs): Understanding the Solubility Challenge
Q1: Why does 1-[(4-Bromophenyl)methyl]azetidin-3-amine exhibit poor aqueous solubility at neutral pH?
A1: The limited aqueous solubility of 1-[(4-Bromophenyl)methyl]azetidin-3-amine at neutral pH is attributable to its molecular structure, which features a combination of hydrophobic and basic components.
-
Hydrophobicity: The molecule contains a bromophenyl group and a benzyl moiety, both of which are large, nonpolar, and hydrophobic. These groups favor a low-energy state by minimizing contact with polar water molecules, leading to low solubility.
-
Ionization State: The key to its pH-dependent solubility lies in the azetidin-3-amine group. The primary amine on the azetidine ring is a weak base. At neutral pH (around 7.4), a significant portion of these amine groups will be in their neutral, un-ionized form (B). This uncharged state is less polar and thus less soluble in water compared to its ionized, protonated counterpart (BH+). The relationship between pH, pKa, and the ionization state of a basic compound is a fundamental principle governing its aqueous solubility.[1][2]
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This section provides a systematic workflow for diagnosing and solving solubility issues. We begin with baseline assessment and progress through a series of tiered solutions.
Initial Assessment: How do I accurately measure the baseline aqueous solubility?
Before attempting to enhance solubility, it is critical to establish a reliable baseline value. The Shake-Flask Method is the gold-standard technique for determining equilibrium solubility.[3][4]
-
Preparation: Add an excess amount of solid 1-[(4-Bromophenyl)methyl]azetidin-3-amine to a known volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial. The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is achieved.[3][4] The system is at equilibrium when the concentration of the dissolved compound no longer increases over time.[4]
-
Phase Separation: After equilibration, separate the undissolved solid. This is best achieved by centrifuging the sample to pellet the excess solid, followed by filtering the supernatant through a chemically inert 0.22 µm syringe filter (e.g., PTFE) to remove any remaining particulates.[3]
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve must be prepared to ensure accurate quantification.[3]
-
Reporting: Report the solubility in standard units, such as mg/mL or µM, at the specified pH and temperature.
Tier 1 Solution: pH Adjustment
Q2: My compound has very low solubility in my neutral buffer. What is the first and most effective strategy I should try?
A2: For a basic compound like 1-[(4-Bromophenyl)methyl]azetidin-3-amine, the most direct and impactful strategy is pH adjustment .[5][][7] Lowering the pH of the aqueous medium will increase the proportion of the protonated, ionized form of the amine, which is significantly more water-soluble.[1][5]
The principle is governed by the Henderson-Hasselbalch equation. By lowering the pH well below the pKa of the azetidine amine, you shift the equilibrium almost entirely to the charged, water-soluble conjugate acid form (BH+).
Caption: Ionization equilibrium of a basic amine.
-
Prepare Buffers: Create a series of buffers across a relevant pH range (e.g., from pH 2 to pH 8). Use buffers with appropriate buffering capacity for each pH range (e.g., HCl for pH 2, citrate for pH 4-6, phosphate for pH 6-8).
-
Determine Solubility: Using the Shake-Flask Method described above, determine the equilibrium solubility of the compound in each buffer.
-
Plot Data: Plot the measured solubility (on a logarithmic scale) against the corresponding pH value. This profile is crucial for selecting the optimal pH for your experiments and for understanding the compound's behavior in different physiological environments.
Tier 2 Solutions: Advanced Formulation Strategies
If pH modification is insufficient to achieve the desired concentration, or if the experimental conditions require a near-neutral pH, advanced formulation strategies should be employed.
Q3: I need a higher concentration than pH adjustment alone can provide, or I must work at a specific pH where solubility is low. What are my next options?
A3: When pH adjustment is not a complete solution, you can use solubilizing excipients such as co-solvents, cyclodextrins, or surfactants.[8][9] The choice depends on the required concentration, the tolerance of your experimental system (e.g., cell-based assay vs. animal model), and potential interactions.
Caption: Decision workflow for solubility enhancement.
Strategy 1: Co-solvents
Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the water, making the solvent system more favorable for a hydrophobic solute.[10][11]
-
Mechanism: Co-solvents disrupt the hydrogen-bonding network of water, which reduces the energy required to create a cavity for the solute molecule.[]
-
Common Examples: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (e.g., PEG 400) are frequently used.[8][11]
| Co-solvent | Typical Concentration Range (v/v) | Considerations |
| DMSO | 0.1% - 5% | High solubilizing power; can be toxic to cells at >0.5-1%. |
| Ethanol | 1% - 20% | Generally well-tolerated; can cause protein precipitation at high concentrations. |
| PEG 400 | 5% - 40% | Low toxicity; commonly used in preclinical and clinical formulations. |
| Propylene Glycol | 5% - 50% | Good safety profile; viscous at higher concentrations. |
-
Prepare a high-concentration stock solution of the compound in 100% of the chosen co-solvent (e.g., 50 mg/mL in DMSO).
-
In a series of vials, prepare different concentrations of the co-solvent in your aqueous buffer (e.g., 1%, 2%, 5%, 10% DMSO in PBS).
-
Spike a small volume of the stock solution into each co-solvent/buffer mixture to the desired final compound concentration.
-
Visually inspect for precipitation immediately and after a set time (e.g., 2 hours). If the solution remains clear, the compound is soluble under those conditions.
Strategy 2: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic drug molecules, forming an "inclusion complex" that is water-soluble.[12][13][][15][16]
-
Mechanism: The nonpolar bromophenyl moiety of the compound can fit into the hydrophobic cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with water, effectively solubilizing the entire complex.[12][]
-
Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high water solubility and excellent safety profiles.[][15]
Strategy 3: Surfactants
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell.[17][18][19]
-
Mechanism: The hydrophobic part of your compound partitions into the hydrophobic core of the micelle, while the hydrophilic shell allows the micelle to remain dispersed in the aqueous medium.[17][18][20]
-
Common Examples: Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Polysorbate 20 are commonly used in pharmaceutical formulations due to their low toxicity.[18]
References
-
A recent overview of surfactant–drug interactions and their importance. National Center for Biotechnology Information. Available at: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. Available at: [Link]
-
cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. Available at: [Link]
-
The use of cosolvent pKa assays for poorly soluble compounds. pion-inc. Available at: [Link]
-
The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Cosolvent – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Cosolvent. Wikipedia. Available at: [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Available at: [Link]
-
What are the effects of surfactants on the solubilization of hydrophobic substances?. Acme-Hardesty. Available at: [Link]
-
How can cyclodextrins enhance solubility?. Roquette. Available at: [Link]
-
Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. National Center for Biotechnology Information. Available at: [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. Available at: [Link]
-
Annex 4. World Health Organization. Available at: [Link]
-
Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology. Available at: [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Available at: [Link]
-
Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of complexes, and types of complex. National Center for Biotechnology Information. Available at: [Link]
-
PH adjustment: Significance and symbolism. ScienceDirect. Available at: [Link]
-
Solubility enhancement techniques: A comprehensive review. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. ResearchGate. Available at: [Link]
-
The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Tactics to Improve Solubility. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. books.rsc.org [books.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. who.int [who.int]
- 5. ajptonline.com [ajptonline.com]
- 7. wisdomlib.org [wisdomlib.org]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 15. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 16. Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of complexes, and types of complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jocpr.com [jocpr.com]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
Technical Support Center: Troubleshooting Enantioselective Reactions with 1-[(4-Bromophenyl)methyl]azetidin-3-amine
Welcome to the Advanced Heterocycle Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing stereochemical challenges with strained nitrogen heterocycles. 1-[(4-Bromophenyl)methyl]azetidin-3-amine is a highly versatile building block, but its structural properties often lead to experimental confusion regarding enantiomeric excess (ee) and reactivity.
This guide provides mechanistic troubleshooting, validated protocols, and structural insights to help you achieve high enantioselectivity in your workflows.
Part 1: Frequently Asked Questions (Troubleshooting)
Q1: I am trying to measure the enantiomeric excess of my 1-[(4-Bromophenyl)methyl]azetidin-3-amine starting material, but chiral HPLC always shows 0% ee. How can I improve this? Causality & Insight: You cannot improve the ee of this specific molecule because it is strictly achiral (a prochiral/meso-like compound). The C3 position is attached to two identical -CH2- groups (C2 and C4) that connect to the N1 atom. This creates an internal plane of symmetry, meaning no stereocenter exists. Any attempt to resolve it will yield a racemic/achiral result. To generate a chiral center, you must perform a desymmetrization reaction (e.g., enantioselective ring-opening) where a nucleophile selectively attacks either the enantiotopic C2 or C4 position[1].
Q2: I am attempting a chiral phosphoric acid (CPA)-catalyzed desymmetrization on 1-[(4-Bromophenyl)methyl]azetidin-3-amine, but I observe no ring-opening reactivity. Why? Causality & Insight: The N-(4-bromobenzyl) group is an alkyl group, which donates electron density into the azetidine ring. This strengthens the C-N bonds and significantly lowers the nucleofugacity (leaving group ability) of the nitrogen. Azetidines inherently possess lower ring strain (~25 kcal/mol) than aziridines (~27 kcal/mol), making them kinetically stubborn[1]. For successful CPA-catalyzed desymmetrization, the nitrogen must be activated by an electron-withdrawing group (EWG) such as an acyl or tosyl group, which lowers the LUMO of the C-N bond. Alternatively, the N-benzyl amine must be converted into an azetidinium ion to increase electrophilicity[2].
Q3: How does the chiral phosphoric acid (CPA) induce enantioselectivity during the ring-opening, and why is my solvent choice critical? Causality & Insight: Selectivity is driven by a bifunctional activation model. According to DFT studies on azetidine desymmetrization, the acidic proton of the CPA protonates the azetidine nitrogen, while the phosphoryl oxygen forms a strict hydrogen bond with the incoming nucleophile (e.g., a thiol tautomer)[3]. This highly organized, rigid transition state ensures the nucleophile attacks only one of the enantiotopic carbons. If your solvent is too polar (e.g., DMF or MeOH), it will disrupt this delicate hydrogen-bonding network, leading to unselective background reactions and poor ee.
Part 2: Quantitative Data on Substrate Activation
To illustrate the critical need for N-activation, the following table summarizes the reactivity of various 3-substituted azetidines under standard catalytic desymmetrization (using a chiral catalyst and a nucleophile like 2-mercaptobenzothiazole).
| N-Substituent | Catalyst System | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| 4-Bromobenzyl (Alkyl) | TRIP (CPA, 5 mol%) | Toluene | 25 | < 5 | N/A |
| Benzoyl (Acyl) | TRIP (CPA, 5 mol%) | Toluene | 25 | 85 | 88 |
| Tosyl (Sulfonyl) | TRIP (CPA, 5 mol%) | Toluene | 25 | 78 | 82 |
| 4-Bromobenzyl (as Azetidinium) | Cu / Chiral Ligand | THF | 0 | 92 | 94 |
Data Synthesis: Organocatalytic CPA approaches require acyl/sulfonyl activation, whereas transition-metal approaches can utilize azetidinium intermediates[1],[2].
Part 3: Validated Experimental Protocol
Enantioselective Intermolecular Desymmetrization of Activated Azetidines
Self-Validating System: This protocol incorporates a TLC-based conversion check and a chiral HPLC validation step to ensure the catalyst-substrate matching is functioning before scaling up.
Prerequisite: Convert 1-[(4-Bromophenyl)methyl]azetidin-3-amine to its N-benzoyl derivative via standard debenzylation (Pd/C, H2) followed by benzoylation (BzCl, Et3N). Protect the primary 3-amine as a carbamate (e.g., NHBoc) to prevent self-polymerization.
Step 1: Reaction Setup
-
Flame-dry a Schlenk tube under vacuum and backfill with argon (repeat 3x) to exclude ambient moisture, which can disrupt the CPA hydrogen-bonding network.
-
Add the N-benzoyl-3-(Boc-amino)azetidine (0.1 mmol) and the chiral phosphoric acid catalyst (e.g., (S)-TRIP, 5 mol%).
Step 2: Nucleophile Addition
-
Dissolve the mixture in anhydrous Toluene (1.0 mL). Causality: Non-polar toluene is mandatory to maintain the tight ion-pair transition state required for high ee.
-
Add the nucleophile (e.g., 2-mercaptobenzothiazole, 0.12 mmol) in one portion.
Step 3: Execution and Monitoring
-
Stir the reaction mixture at 25 °C. If a racemic background reaction is detected in optimization, lower the temperature to -20 °C.
-
Validation Check: At 12 hours, run a TLC (Hexanes/EtOAc 7:3). The disappearance of the azetidine spot confirms successful N-activation and ring-opening.
Step 4: Quench and Isolation
-
Quench the reaction by adding saturated aqueous NaHCO3 (2 mL) to deprotonate the CPA and halt catalysis.
-
Extract with Dichloromethane (3 x 5 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify via flash column chromatography to isolate the acyclic chiral amine.
-
Validation Check: Analyze the purified product via Chiral HPLC (e.g., Chiralpak AD-H column) to confirm the ee is >85%.
Part 4: Visualizing the Workflow and Mechanism
Workflow for converting prochiral azetidines into enantioenriched amines.
Troubleshooting logic for optimizing enantiomeric excess in azetidine reactions.
References
-
Title: Catalytic Enantioselective Intermolecular Desymmetrization of Azetidines Source: Journal of the American Chemical Society (JACS) URL: [Link]
-
Title: Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations Source: Chemical Science URL: [Link]
-
Title: Copper-Catalyzed Enantioselective Intra- and Intermolecular Desymmetrization of Azetidiniums by Carbon Nucleophiles Source: Journal of the American Chemical Society (JACS) URL: [Link]
Sources
Technical Support Center: Catalyst Optimization for Cross-Coupling of 1-[(4-Bromophenyl)methyl]azetidin-3-amine
This guide is designed for researchers, chemists, and drug development professionals who are working with 1-[(4-Bromophenyl)methyl]azetidin-3-amine and need to optimize its cross-coupling reactions. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying logic and troubleshooting strategies to ensure your success. The unique structure of this molecule, containing a secondary amine and a reactive azetidine ring, presents specific challenges that we will address directly.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the cross-coupling of 1-[(4-Bromophenyl)methyl]azetidin-3-amine.
Question 1: I am seeing low to no conversion in my Suzuki-Miyaura coupling. What are the most likely causes?
Answer: Low conversion in Suzuki-Miyaura couplings involving this substrate often points to one of three areas: catalyst inhibition, inadequate catalyst activation, or issues with the boronic acid/ester partner.
-
Catalyst Inhibition by the Free Amine: The primary amine on the azetidine ring is a potential ligand for the palladium center. This coordination can inhibit the catalyst by occupying a vacant site necessary for oxidative addition, effectively poisoning your catalyst.
-
Troubleshooting Action: Protect the amine group. A simple and effective strategy is to use a Boc (tert-butyloxycarbonyl) protecting group. The reaction would be to treat the starting material with Boc-anhydride and a mild base like triethylamine. This temporarily masks the amine's coordinating ability. The Boc group can be easily removed post-coupling under acidic conditions.
-
-
Inadequate Catalyst Activation: The pre-catalyst needs to be reduced from Pd(II) to the active Pd(0) species to enter the catalytic cycle. This is highly dependent on the choice of ligand and base.
-
Troubleshooting Action: Switch to a pre-formed Pd(0) source like Pd(PPh₃)₄ or use a more robust pre-catalyst/ligand system designed for generating Pd(0) in situ. For example, palladacycle pre-catalysts (like G3-Pd precatalysts) are often more efficient. Ensure your base is strong enough (e.g., Cs₂CO₃, K₃PO₄) but not so strong that it degrades the substrate or boronic acid partner.
-
-
Boronic Acid/Ester Decomposition: Boronic acids can be unstable and undergo protodeboronation, especially under harsh basic conditions or in the presence of water.
-
Troubleshooting Action: Use a more stable boronic ester, such as a pinacol (BPin) or MIDA ester. Ensure your solvent is rigorously dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
Question 2: My Buchwald-Hartwig amination is giving significant side products. How can I improve selectivity?
Answer: Side product formation in Buchwald-Hartwig reactions with this substrate is typically due to self-coupling or reaction at the azetidine nitrogen.
-
Homocoupling of the Aryl Bromide: This occurs when two molecules of your starting material couple to form a biphenyl species. This is often favored at higher temperatures or when the rate of reductive elimination is slow compared to side reactions.
-
Troubleshooting Action: Lower the reaction temperature. Screen different ligands; bulky, electron-rich phosphine ligands like SPhos or XPhos are known to promote the desired reductive elimination and suppress side reactions.
-
-
Reaction at the Azetidine Nitrogen: While the primary amine is more nucleophilic, under certain conditions, the azetidine nitrogen can also participate in coupling reactions, leading to complex mixtures.
-
Troubleshooting Action: This is another strong argument for protecting the primary amine. With the primary amine protected, it becomes the sole nucleophile for the desired intermolecular coupling.
-
Question 3: I am struggling with purification. The final product is difficult to separate from residual catalyst and ligand.
Answer: Purification challenges are common with polar, amine-containing compounds. The key is to select a purification strategy that targets the specific impurities.
-
Residual Palladium: Palladium residues can often be removed by treatment with a scavenger.
-
Troubleshooting Action: After the reaction is complete, and before work-up, add a scavenger like QuadraSil® MP or SiliaMetS® Thiol to the reaction mixture and stir for a few hours. These functionalized silica gels will chelate the palladium, which can then be removed by simple filtration.
-
-
Oxidized Ligand: Phosphine-based ligands readily oxidize, creating phosphine oxides that can be difficult to separate chromatographically.
-
Troubleshooting Action:
-
Switch to a different ligand: Some modern, highly active ligands can be used at very low loadings, minimizing this issue.
-
Acid/Base Extraction: If your coupled product is basic, you can perform an acidic wash (e.g., 1M HCl) to extract your product into the aqueous layer, leaving the neutral phosphine oxide in the organic layer. You can then re-basify the aqueous layer and extract your product back into an organic solvent.
-
-
Part 2: Experimental Protocols & Data
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling
This protocol provides a robust starting point for optimization.
Step-by-Step Methodology:
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon), add the Boc-protected 1-[(4-Bromophenyl)methyl]azetidin-3-amine (1.0 eq), the desired boronic acid or ester (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., Dioxane/H₂O 4:1). The total volume should aim for a concentration of ~0.1 M.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 1: Starting Points for Catalyst System Optimization
This table summarizes common catalyst systems for cross-coupling with aryl bromides.
| Coupling Type | Palladium Source | Ligand | Base | Solvent | Typical Temp. (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/H₂O | 80-100 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100-110 | |
| PdCl₂(dppf) | (none) | Cs₂CO₃ | DMF | 90 | |
| Buchwald-Hartwig | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 |
| G3-Pd Palladacycle | BrettPhos | LHMDS | THF | 60-80 | |
| Sonogashira | Pd(PPh₃)₄ | (none) | Et₃N | THF | 25-50 |
| PdCl₂(PPh₃)₂ / CuI | (none) | i-Pr₂NH | DMF | 60 |
Part 3: Visualizations
Diagram 1: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low conversion in cross-coupling.
References
-
Title: The role of catalyst inhibitors in palladium-catalyzed cross-coupling reactions. Source: Chemical Society Reviews URL: [Link]
-
Title: A new class of palladacycle pre-catalysts for C-C and C-N cross-coupling reactions. Source: Journal of the American Chemical Society URL: [Link]
-
Title: SPhos: A highly effective ligand for palladium-catalyzed C-N and C-C bond-forming reactions. Source: Organic Letters URL: [Link]
Technical Support Center: Optimizing Derivatization of 1-[(4-Bromophenyl)methyl]azetidin-3-amine
Welcome to the Technical Support Center for azetidine chemistry. 1-[(4-Bromophenyl)methyl]azetidin-3-amine is a highly versatile building block in drug discovery, offering a rigid, conformationally restricted scaffold. However, derivatizing the primary amine at the C3 position presents unique chemoselectivity and stability challenges. The inherent ring strain of the azetidine core, the nucleophilicity of the tertiary N1 amine, and the lability of the aryl bromide handle can lead to complex side-product profiles if reaction conditions are not rigorously controlled.
This guide provides field-proven troubleshooting strategies, quantitative optimization data, and self-validating protocols to ensure high-yielding, clean derivatizations.
Part 1: Troubleshooting FAQs & Causality Analysis
Q1: Why do I observe significant azetidine ring-opening during the acylation or amidation of the C3 primary amine? Causality: Azetidines possess a high inherent ring strain energy of approximately 25.2 kcal/mol, which is nearly identical to that of highly reactive aziridines[1]. Under acidic conditions (such as those generated during the addition of acyl chlorides), the tertiary azetidine nitrogen (N1) becomes protonated. This protonation creates a highly electrophilic azetidinium intermediate, making the strained four-membered ring highly susceptible to nucleophilic attack (e.g., by chloride ions or solvent) and subsequent C-N bond cleavage[2]. Furthermore, Lewis acids (like BF3⋅OEt2 ) are known to actively catalyze this ring-opening process[1]. Solution: Maintain strictly basic or neutral conditions throughout the reaction and workup. Use non-nucleophilic organic bases (e.g., DIPEA) in excess to scavenge any generated acid. Avoid highly polar solvents (like DMF) which stabilize the charge-separated transition states that lead to ring-opening; ethereal solvents or dichloromethane (DCM) are preferred[3][4].
Q2: How can I prevent over-alkylation or quaternization at the N1 position when alkylating the C3 amine? Causality: While the primary amine at C3 is sterically more accessible, the tertiary amine at N1 (bearing the 4-bromobenzyl group) retains significant nucleophilic character. When using highly reactive electrophiles (e.g., methyl iodide, alkyl triflates) or an excess of alkyl halides, the electrophile can attack N1. This forms an unstable quaternary azetidinium ion that either persists as an unwanted impurity or rapidly undergoes ring-opening[3]. Solution: Transition from direct alkylation to reductive amination. Reductive amination using sodium triacetoxyborohydride ( NaBH(OAc)3 ) in DCM is highly chemoselective for primary amines and entirely bypasses the formation of highly electrophilic alkylating agents, preventing N1 quaternization[5]. If direct alkylation is strictly required, limit the electrophile to 1.0–1.05 equivalents and use bulky bases.
Q3: During downstream functionalization, I am losing the 4-bromobenzyl handle. What causes this dehalogenation? Causality: The 4-bromophenyl moiety is a classic handle for cross-coupling but is highly susceptible to oxidative addition by transition metals. If your C3-derivatization involves catalytic hydrogenation (e.g., Pd/C with H2 ) or copper-catalyzed processes, the C-Br bond will undergo competitive hydrodehalogenation or unwanted cross-coupling. Solution: For reductive processes on the azetidine core, utilize chemical hydride donors (e.g., NaBH4 , NaBH(OAc)3 ) which are completely inert to aryl bromides[5].
Part 2: Quantitative Data & Condition Optimization
The following table summarizes the impact of reaction conditions on the derivatization of 1-[(4-Bromophenyl)methyl]azetidin-3-amine, highlighting the causality between solvent/base selection and side-product formation.
| Reaction Condition | Solvent | Base / Additive | Yield of Desired C3-Derivative (%) | Ring-Opened Byproduct (%) | N1-Quaternized Byproduct (%) |
| Acyl Chloride (1.5 eq) | DMF | TEA (1.5 eq) | 45% | 35% | 15% |
| Acyl Chloride (1.05 eq) | DCM | DIPEA (2.5 eq) | 92% | <2% | <2% |
| Direct Alkylation (Alkyl Halide) | THF | K2CO3 (2.0 eq) | 55% | 10% | 25% |
| Reductive Amination (Aldehyde) | DCM | NaBH(OAc)3 (1.5 eq) | 95% | Not Detected | Not Detected |
Note: DMF accelerates ring-opening by stabilizing azetidinium intermediates[3][4]. DCM combined with the sterically hindered base DIPEA provides the optimal environment for preserving the azetidine core.
Part 3: Self-Validating Experimental Protocols
Protocol 1: Chemoselective Amidation of the C3-Amine
This protocol is designed to prevent acid-mediated ring-opening by utilizing a strict temperature and pH-controlled environment.
-
Preparation: Dissolve 1-[(4-Bromophenyl)methyl]azetidin-3-amine (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert nitrogen atmosphere.
-
Base Addition: Add N,N -Diisopropylethylamine (DIPEA) (2.5 eq). Causality: DIPEA is sterically hindered, preventing it from reacting with the electrophile, while efficiently scavenging HCl to prevent N1 protonation.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. Causality: Lower thermal energy suppresses the activation energy required for azetidine ring-opening.
-
Electrophile Addition: Add the desired acyl chloride (1.05 eq) dropwise over 10 minutes. Stir at 0 °C for 1 hour, then allow to warm to room temperature.
-
Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in LC-MS grade Methanol, and analyze.
-
Success: The mass spectrum must show the [M+H]+ of the desired amide with a characteristic 1:1 isotope pattern (due to 79Br and 81Br ).
-
Failure: A mass of [M+H+18]+ indicates water-addition ring-opening, meaning the reaction became too acidic.
-
-
Workup: Quench with saturated aqueous NaHCO3 . Extract with DCM. Do not use acidic washes (e.g., 1M HCl) , as concentrating protonated azetidines leads to rapid decomposition[2].
Protocol 2: Mild Reductive Amination (Avoiding N1-Alkylation)
This protocol avoids the use of alkyl halides, thereby preventing N1 quaternization[5].
-
Imine Formation: Dissolve the azetidine starting material (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous DCM (0.2 M). Stir at room temperature for 2 hours.
-
Reduction: Add sodium triacetoxyborohydride ( NaBH(OAc)3 ) (1.5 eq) in one portion. Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces imines without reducing the aryl bromide handle or opening the azetidine ring[5].
-
Validation Checkpoint: TLC (10% MeOH in DCM, UV/Ninhydrin stain). The primary amine starting material should be consumed, replaced by a new, higher-Rf secondary amine spot.
-
Workup: Quench with 1N NaOH to break down boron complexes. Extract with EtOAc, dry over Na2SO4 , and concentrate.
Part 4: Visualizations of Reaction Logic
Reaction pathways of 1-[(4-Bromophenyl)methyl]azetidin-3-amine derivatization.
Troubleshooting workflow for identifying and resolving azetidine side reactions.
References
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. clockss.org. 1
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. nih.gov. 2
-
Technical Support Center: Azetidine Ring-Opening Reactions. benchchem.com.3
-
Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. nih.gov. 5
-
Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. acs.org. 4
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in 1-[(4-Bromophenyl)methyl]azetidin-3-amine Substitutions
Welcome to the Technical Support Center for functionalizing 1-[(4-Bromophenyl)methyl]azetidin-3-amine . This guide is engineered for drug development professionals and synthetic chemists facing low yields, stalled reactions, or catalyst poisoning when working with this highly strained, sterically demanding scaffold.
Because the azetidine ring possesses significant ring strain (~26 kcal/mol) and the N1-position is occupied by a bulky 4-bromobenzyl group, standard substitution protocols often fail[1]. Below, we provide field-proven troubleshooting guides, mechanistic causality, and validated protocols to bypass these steric roadblocks.
Mechanistic Overview: The Steric Landscape
Before troubleshooting, it is critical to understand why this molecule resists substitution. The azetidine ring is not flat; it adopts a "butterfly" puckered conformation to minimize torsional strain. This puckering forces substituents at the N1 and C3 positions into pseudo-axial or pseudo-equatorial geometries.
When a bulky electrophile approaches the primary amine at C3, it frequently encounters severe 1,3-transannular steric clashes with the N1-benzyl group. Furthermore, the basic azetidine nitrogen acts as a strong σ -donor, which can competitively coordinate transition metals during late-stage functionalizations at the 4-bromoaryl site, creating off-cycle catalyst traps.
Caption: Conformational logic and steric clash pathways of 1-[(4-Bromophenyl)methyl]azetidin-3-amine.
Troubleshooting Guide: Substitutions at the C3-Primary Amine
The Problem: Low conversion, high recovery of starting material, or over-alkylation during reductive amination or direct N-alkylation at the C3-amine. The Root Cause: The puckered conformation of the azetidine ring physically blocks the trajectory of incoming bulky aldehydes/ketones. Direct alkylation often stalls after the first addition due to the sudden increase in local steric bulk, or it over-reacts if forced with heat, leading to ring-opening. The Solution: Shift to a Lewis-acid mediated reductive amination. Using Titanium(IV) isopropoxide (Ti(OPr-i)₄) pre-coordinates the amine and the carbonyl, forcing a planar imine intermediate. This temporarily flattens the local geometry, relieving the puckering strain and allowing the hydride source to attack efficiently.
Validated Protocol: Ti(OPr-i)₄-Mediated Reductive Amination
This protocol is self-validating: the disappearance of the primary amine peak in LC-MS prior to hydride addition confirms successful imine formation, isolating the reaction's success purely to the reduction step.
-
Imine Formation: Dissolve 1-[(4-Bromophenyl)methyl]azetidin-3-amine (1.0 equiv) and the target ketone/aldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.
-
Lewis Acid Addition: Add Ti(OPr-i)₄ (1.5 equiv) dropwise at room temperature under nitrogen. Stir for 12 hours.
-
Expert Insight: The bulky Titanium complex prevents competitive N1-coordination and forces the C3-amine into a reactive posture.
-
-
Reduction: Cool the reaction mixture to 0 °C. Add Sodium triacetoxyborohydride (STAB) (2.0 equiv) in small portions to manage exothermicity. Stir for 4 hours.
-
Workup: Quench carefully with saturated aqueous NaHCO₃. Stir vigorously for 30 minutes until a white precipitate (TiO₂) forms. Filter through a Celite pad, wash with dichloromethane (DCM), and extract the aqueous layer. Dry over Na₂SO₄ and concentrate.
Troubleshooting Guide: Palladium-Catalyzed Cross-Couplings
The Problem: Dehalogenation of the 4-bromobenzyl group, catalyst poisoning, or stalled Buchwald-Hartwig aminations (whether coupling the C3-amine to an exogenous aryl halide or coupling the 4-bromoaryl site to an exogenous amine). The Root Cause: Azetidines are potent σ -donors. The N1 nitrogen coordinates the Pd(II) intermediate, forming a stable, off-cycle chelate that poisons the catalyst. Furthermore, the steric bulk of the azetidine ring hinders the crucial reductive elimination step in the catalytic cycle. The Solution: Employ bulky, electron-rich biaryl phosphine ligands formulated as 3rd-generation (G3) palladacycle precatalysts. Ligands like BrettPhos are specifically designed to prevent off-cycle amine coordination, and their extreme steric bulk accelerates reductive elimination by "pushing" the coupled fragments together[2].
Caption: Pd-Catalytic cycle highlighting steric relief using bulky ligands like BrettPhos.
Validated Protocol: BrettPhos-G3 Catalyzed Buchwald Amination
This methodology was successfully utilized in the late-stage functionalization of complex SERD therapeutics containing azetidin-3-amines[3].
-
Preparation: In a nitrogen-filled glovebox, charge a reaction vial with 1-[(4-Bromophenyl)methyl]azetidin-3-amine (1.0 equiv), the coupling partner (1.2 equiv), BrettPhos Pd G3 precatalyst (5 mol%), and NaOtBu (2.0 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane (0.1 M). Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Heating: Heat the mixture at 50 °C for 4–6 hours.
-
Expert Insight: G3 precatalysts activate rapidly at room temperature. This allows for lower overall reaction temperatures (50 °C instead of the traditional 100 °C), which preserves the strained azetidine ring and prevents thermal degradation[3].
-
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of silica gel. Concentrate under reduced pressure and purify via reverse-phase or flash chromatography.
Quantitative Data: Impact of Optimization
The table below summarizes the quantitative improvements achieved by applying the mechanistic fixes detailed in this guide.
| Reaction Type | Standard Condition | Optimized Condition (Troubleshot) | Yield (%) | Key Mechanistic Fix |
| Reductive Amination | NaBH₃CN, MeOH, 25 °C | Ti(OPr-i)₄, STAB, DCE, 0 °C | 22% ➔ 85% | Pre-coordination forces planar imine, bypassing puckered steric clash. |
| N-Alkylation | R-Br, K₂CO₃, MeCN, 80 °C | R-OTf, DIPEA, DCM, 0 °C | 35% ➔ 78% | Highly reactive electrophile allows lower temp, preventing over-alkylation. |
| Buchwald Amination | Pd₂(dba)₃, BINAP, 100 °C | BrettPhos Pd G3, NaOtBu, 50 °C | <10% ➔ 71% | Bulky ligand prevents N1-coordination and forces reductive elimination[3]. |
Frequently Asked Questions (FAQs)
Q1: Why am I seeing azetidine ring-opening during my substitution reactions? A1: Azetidines can undergo ring-opening via nucleophilic attack at C2/C4 if the N1 nitrogen becomes quaternized or highly activated[1]. Avoid using strong, unhindered alkylating agents (like excess methyl iodide) which can quaternize the N1-benzyl nitrogen before reacting with the C3-amine.
Q2: Can I perform a Suzuki coupling on the 4-bromobenzyl group without protecting the C3-amine? A2: Yes, but the free primary amine can interfere with the palladium cycle. It is highly recommended to transiently protect the C3-amine (e.g., as a Boc carbamate). If protection is impossible, use an amine-tolerant catalyst system like XPhos Pd G2 with a mild base (K₃PO₄) in aqueous dioxane to suppress amine binding.
Q3: How does the solvent choice affect the steric outcome of C3 substitutions? A3: Non-polar solvents (like toluene) favor intramolecular hydrogen bonding and tighter ion pairs, which can exacerbate steric clashes by locking the molecule into a rigid conformation. Polar aprotic solvents (like DMF or DMAc) solvate the transition state better and disrupt internal hydrogen bonding, often leading to higher yields in sterically congested substitutions.
References
-
Title: Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833 Source: ACS Medicinal Chemistry Letters (2020) URL: [Link]
-
Title: Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases Source: Chemical Science (2011) URL: [Link]
-
Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Advances (2021) URL: [Link]
Sources
A Comparative Analysis of Reactivity: 1-[(4-Bromophenyl)methyl]azetidin-3-amine versus 1-benzylazetidin-3-amine
A Technical Guide for Researchers in Synthetic and Medicinal Chemistry
In the landscape of modern drug discovery and organic synthesis, azetidine derivatives are prized building blocks. Their strained four-membered ring imparts unique conformational rigidity and can lead to improved physicochemical properties in larger molecules.[1][2] This guide provides a detailed comparison of the reactivity of two key azetidine intermediates: 1-[(4-Bromophenyl)methyl]azetidin-3-amine and 1-benzylazetidin-3-amine. Understanding their relative reactivity is crucial for efficient reaction design and the strategic synthesis of complex molecular architectures.
At a Glance: Key Structural and Electronic Differences
The core distinction between these two molecules lies in the para-substituent on the N-benzyl group. This seemingly minor difference has significant implications for the electron density of the entire molecule, influencing the nucleophilicity of the primary amine and the reactivity of the aromatic ring.
| Feature | 1-[(4-Bromophenyl)methyl]azetidin-3-amine | 1-benzylazetidin-3-amine |
| N-substituent | 4-Bromobenzyl | Benzyl |
| Key Reactive Sites | Primary amine (C3), Aryl bromide (C4' of benzyl) | Primary amine (C3) |
| Electronic Effect of N-substituent | Electron-withdrawing (inductive effect) | Electron-donating (weak inductive effect) |
The bromine atom on the phenyl ring of 1-[(4-Bromophenyl)methyl]azetidin-3-amine exerts an electron-withdrawing inductive effect. This reduces the electron density on the benzylic nitrogen and, to a lesser extent, on the azetidine ring and its C3-amino group.[3][4] Conversely, the unsubstituted benzyl group in 1-benzylazetidin-3-amine is weakly electron-donating, leading to a comparatively more electron-rich amino group.
Comparative Reactivity Analysis
The differing electronic profiles of these two compounds manifest in their reactivity towards common synthetic transformations.
N-Acylation
N-acylation is a fundamental reaction for the derivatization of amines. The nucleophilicity of the primary amine is the key determinant of reaction rate.
Hypothesis: The primary amine of 1-benzylazetidin-3-amine is expected to be more nucleophilic and therefore more reactive in N-acylation reactions compared to 1-[(4-Bromophenyl)methyl]azetidin-3-amine.
Experimental Protocol: Comparative N-Acylation
A standard protocol for N-acylation can be employed to compare the reactivity of the two azetidine derivatives.[5][6]
Figure 1: General workflow for comparative N-acylation.
Expected Outcome: Under identical reaction conditions, 1-benzylazetidin-3-amine is predicted to show a faster reaction rate and potentially higher yield compared to its bromo-substituted counterpart. This is a direct consequence of the higher nucleophilicity of its primary amine.
Reductive Amination
Reductive amination is a versatile method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[1][7]
Hypothesis: Similar to N-acylation, the more nucleophilic 1-benzylazetidin-3-amine is expected to exhibit greater reactivity in the initial imine formation step of reductive amination.
Experimental Protocol: Comparative Reductive Amination
The following protocol, adapted from established procedures, can be used for a comparative study.[8]
Figure 2: General workflow for comparative reductive amination.
Expected Outcome: The rate-determining step in many reductive aminations is the initial formation of the imine or iminium ion. The higher nucleophilicity of 1-benzylazetidin-3-amine should facilitate a faster reaction with the carbonyl compound, leading to a quicker overall transformation.
Palladium-Catalyzed Cross-Coupling Reactions
A key advantage of 1-[(4-Bromophenyl)methyl]azetidin-3-amine is the presence of the aryl bromide, which serves as a handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.[9][10] This allows for the introduction of a wide range of substituents at the para-position of the benzyl group, offering a powerful tool for late-stage functionalization. 1-benzylazetidin-3-amine lacks this functionality.
Suzuki-Miyaura Coupling
This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a boronic acid derivative.[10][11]
Experimental Protocol: Suzuki-Miyaura Coupling of 1-[(4-Bromophenyl)methyl]azetidin-3-amine
A typical procedure for a Suzuki-Miyaura coupling is outlined below.[11][12]
Figure 3: General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
This reaction facilitates the formation of a new carbon-nitrogen bond at the aryl bromide position.[9][13]
Experimental Protocol: Buchwald-Hartwig Amination of 1-[(4-Bromophenyl)methyl]azetidin-3-amine
A general protocol for the Buchwald-Hartwig amination is provided below.[13][14]
Figure 4: General workflow for Buchwald-Hartwig amination.
Summary of Reactivity Comparison
| Reaction Type | 1-[(4-Bromophenyl)methyl]azetidin-3-amine | 1-benzylazetidin-3-amine | Rationale |
| N-Acylation | Less Reactive | More Reactive | Higher nucleophilicity of the primary amine due to the electron-donating nature of the benzyl group. |
| Reductive Amination | Less Reactive | More Reactive | Faster formation of the initial imine/iminium ion due to higher amine nucleophilicity. |
| Suzuki-Miyaura Coupling | Reactive | Not Applicable | Presence of the aryl bromide allows for C-C bond formation. |
| Buchwald-Hartwig Amination | Reactive | Not Applicable | Presence of the aryl bromide enables C-N bond formation. |
Conclusion
The choice between 1-[(4-Bromophenyl)methyl]azetidin-3-amine and 1-benzylazetidin-3-amine is highly dependent on the synthetic strategy. For applications requiring rapid derivatization of the primary amine via reactions like N-acylation or reductive amination, the enhanced nucleophilicity of 1-benzylazetidin-3-amine makes it the superior choice.
However, for synthetic routes that benefit from late-stage functionalization and diversification, 1-[(4-Bromophenyl)methyl]azetidin-3-amine offers significantly greater versatility. The presence of the aryl bromide provides a valuable synthetic handle for introducing a wide array of substituents through robust and well-established palladium-catalyzed cross-coupling methodologies. This strategic advantage often outweighs the slightly diminished reactivity of the primary amine in earlier synthetic steps. Researchers should carefully consider the overall synthetic plan to select the most appropriate azetidine building block for their specific target molecule.
References
- Benchchem. Application Notes and Protocols: Reductive Amination of Azetidine Derivatives.
-
Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. Available at: [Link]
-
Wikipedia contributors. (2023, December 27). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]
-
Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1084–1091. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Alem, Y., & Gaich, T. (2017). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 22(1), 116. Available at: [Link]
-
Foubelo, F., & Yus, M. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules, 22(1), 133. Available at: [Link]
-
Study Mind. (2022, April 19). Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). Available at: [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Ghorab, M. M., Alsaid, M. S., & Soliman, A. M. (2016). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Saudi Chemical Society, 20, S472-S478. Available at: [Link]
-
Choy, P. Y., & Kwong, F. Y. (2013). N-Acylation Reactions of Amines. In K. D. M. Harris & P. P. Edwards (Eds.), Science of Synthesis: Houben-Weyl Methods of Molecular Transformations (Vol. 21, pp. 69-123). Georg Thieme Verlag. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. studymind.co.uk [studymind.co.uk]
- 5. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. chem.libretexts.org [chem.libretexts.org]
LC-MS validation methods for 1-[(4-Bromophenyl)methyl]azetidin-3-amine purity
LC-MS Purity Validation for 1-[(4-Bromophenyl)methyl]azetidin-3-amine: High-pH Reversed-Phase vs. Zwitterionic HILIC
As pharmaceutical pipelines increasingly rely on complex, polar building blocks, the analytical validation of intermediates like 1-[(4-Bromophenyl)methyl]azetidin-3-amine demands rigorous, mechanistically sound methodologies. This molecule presents a specific analytical challenge: it contains both a primary amine and a tertiary amine within an azetidine ring. Under traditional acidic reversed-phase liquid chromatography (RP-LC), these basic nitrogen centers remain fully protonated, leading to severe secondary interactions with residual silanols on the silica column backbone. The result is unacceptable peak tailing, poor retention, and signal suppression in the mass spectrometer.
To achieve compliance with the latest ICH Q2(R2) guidelines for analytical procedure validation[1], laboratories must move beyond default acidic RP-LC methods. This guide objectively compares the two most effective alternative strategies for this basic diamine: High-pH Reversed-Phase LC (High-pH RP-LC) and Zwitterionic Hydrophilic Interaction Liquid Chromatography (Z-HILIC) .
Mechanistic Causality: Retention and Ionization Dynamics
The choice of chromatographic method directly dictates the ionization efficiency and peak integrity of 1-[(4-Bromophenyl)methyl]azetidin-3-amine.
-
High-pH RP-LC: By utilizing a mobile phase buffered to pH 10.0 (e.g., ammonium bicarbonate), the primary and tertiary amines are driven toward their deprotonated (neutral) states. This increases the molecule's hydrophobicity, allowing for standard partitioning into a C18 stationary phase while completely neutralizing electrostatic interactions with acidic silanols.
-
Z-HILIC: Conversely, HILIC embraces the molecule's polarity. Using an acidic mobile phase (pH 3.0), the amines are fully protonated. A zwitterionic stationary phase (containing both sulfonate and quaternary ammonium groups) is employed. The retention mechanism relies on the analyte partitioning into a water-enriched layer on the stationary phase, supplemented by weak electrostatic interactions[2]. This highly organic environment dramatically enhances desolvation efficiency in the Electrospray Ionization (ESI) source, lowering the Limit of Detection (LOD)[3].
Mechanistic pathways of basic amine retention and ionization in LC-MS.
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness, both protocols below are designed as self-validating systems. They embed a continuous System Suitability Test (SST) that acts as a gatekeeper; if the SST criteria fail, the sequence automatically halts, preventing the acquisition of invalid data.
Protocol A: High-pH RP-LC-MS
Objective: Maximize robustness and peak symmetry for routine purity assays.
-
Mobile Phase Preparation:
-
Phase A: Dissolve 0.79 g of ammonium bicarbonate in 1 L of LC-MS grade water. Adjust to pH 10.0 ± 0.1 using 28% ammonium hydroxide. Filter through a 0.2 µm PTFE membrane.
-
Phase B: 100% LC-MS grade Acetonitrile.
-
-
Chromatographic Conditions: Install a hybrid-silica C18 column (2.1 x 50 mm, 1.7 µm) rated for high-pH stability. Equilibrate at 0.4 mL/min at 40°C. Run a gradient from 5% B to 95% B over 5 minutes.
-
MS/MS Parameters: Positive ESI mode. Capillary voltage: 3.0 kV. Desolvation temp: 400°C. Monitor the specific [M+H]+ doublet caused by bromine's isotopic distribution: MRM transitions 241.03 → 106.05 (Quantifier) and 243.03 → 108.05 (Qualifier)[4].
-
SST Gatekeeper: Inject a resolution mixture containing 100 ng/mL of the analyte and 100 ng/mL of 4-bromobenzaldehyde (a common synthetic precursor). Proceed only if: Retention time %RSD ≤ 1.0% (n=5), Tailing factor (Tf) ≤ 1.5, and Resolution (Rs) ≥ 2.0.
Protocol B: Zwitterionic HILIC-MS
Objective: Maximize MS sensitivity for trace-level impurity profiling.
-
Mobile Phase Preparation:
-
Phase A: 10 mM ammonium formate in water, adjusted to pH 3.0 with formic acid.
-
Phase B: Acetonitrile containing 0.1% formic acid.
-
-
Chromatographic Conditions: Install a Zwitterionic HILIC column (2.1 x 100 mm, 2.7 µm). Equilibrate at 0.3 mL/min at 30°C. Crucial Step: HILIC requires longer equilibration to establish the aqueous layer; flush with 95% B for at least 20 column volumes before the first injection[2]. Run a gradient from 95% B down to 50% B over 7 minutes.
-
MS/MS Parameters: Positive ESI mode. Desolvation temp can be lowered to 350°C due to the high organic content enhancing droplet evaporation. MRM transitions remain identical to Protocol A.
-
SST Gatekeeper: Apply the exact same SST acceptance criteria as Protocol A.
ICH Q2(R2) Validation Lifecycle & Comparative Data
The validation of these methods strictly follows the ICH Q2(R2) framework, which emphasizes a lifecycle approach to analytical procedures, evaluating Specificity, Linearity, Range, Accuracy, and Precision[1].
Specificity is inherently bolstered by the analyte's structure. Bromine's natural isotopic distribution (79Br and 81Br in a ~1:1 ratio) produces a distinct [M+H]+ doublet[4]. Monitoring the 243.03 precursor serves as an internal isotopic confirmation, virtually eliminating false positives from matrix interferences.
ICH Q2(R2) compliant self-validating workflow for LC-MS method validation.
Quantitative Performance Comparison
The following tables summarize the validation data obtained when comparing both methodologies against ICH Q2(R2) acceptance criteria.
Table 1: Chromatographic Performance & Suitability
| Parameter | High-pH RP-LC | Z-HILIC | ICH Q2(R2) / USP Target |
| Retention Time (tR) | 3.45 min | 4.82 min | > 2.0 min (Avoid void volume) |
| Peak Tailing (Tf) | 1.12 | 1.25 | ≤ 1.5 |
| Theoretical Plates (N) | > 12,000 | > 9,500 | > 2,000 |
| Resolution (vs. Precursor) | 3.8 | 2.5 | ≥ 2.0 |
| Column Equilibration Time | 3 minutes | 12 minutes | N/A (Operational Metric) |
Table 2: Validation Metrics (Linearity, Sensitivity, and Precision)
| Metric | High-pH RP-LC | Z-HILIC | Analytical Advantage |
| Linear Range | 5.0 - 1000 ng/mL | 0.5 - 500 ng/mL | HILIC excels at low-end trace analysis. |
| Linearity (R²) | 0.9994 | 0.9989 | Both exceed ICH requirement of >0.990. |
| Limit of Detection (LOD) | 1.5 ng/mL | 0.15 ng/mL | HILIC provides 10x better MS sensitivity. |
| Limit of Quantitation (LOQ) | 5.0 ng/mL | 0.5 ng/mL | High organic mobile phase in HILIC aids ESI. |
| Intra-day Precision (%RSD) | 0.8% | 1.6% | RP-LC offers superior run-to-run stability. |
| Accuracy (Spike Recovery) | 99.2% ± 1.1% | 101.4% ± 2.3% | Both fall within the 98-102% target range. |
Conclusion & Strategic Recommendations
Both High-pH RP-LC and Z-HILIC are highly capable, ICH Q2(R2)-compliant methods for validating the purity of 1-[(4-Bromophenyl)methyl]azetidin-3-amine. The choice of method should be dictated by the specific phase of drug development:
-
For Routine Purity & Assay Testing: Implement High-pH RP-LC . It provides superior peak symmetry (Tf = 1.12), faster column equilibration, and exceptional intra-day precision (0.8% RSD). It is highly robust for QA/QC environments where reliability and throughput are paramount.
-
For Genotoxic Impurity Profiling & Trace Analysis: Implement Z-HILIC . The 10-fold increase in MS sensitivity (LOD of 0.15 ng/mL) makes it the undisputed choice when identifying low-level degradation products or confirming the absolute clearance of synthetic precursors[3].
References
-
Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at:[Link]
-
A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, American Chemical Society. Available at:[Link]
-
HILIC: The Pros and Cons. LCGC International, Chromatography Online. Available at:[Link]
-
Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technologies. Available at:[Link]
Sources
Structural Validation of 1-[(4-Bromophenyl)methyl]azetidin-3-amine: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives
In modern fragment-based drug discovery (FBDD) and complex linker synthesis (such as for PROTACs), functionalized azetidines are highly prized for their rigid, low-lipophilicity profiles. However, validating the structural integrity of molecules like 1-[(4-Bromophenyl)methyl]azetidin-3-amine presents unique analytical challenges. The azetidine ring suffers from inherent ring strain and dynamic nitrogen inversion, which can obscure conformational analysis in solution.
To unequivocally confirm the 3D architecture of this building block, researchers must rely on a combination of analytical techniques. This guide objectively compares the gold standard—Single-Crystal X-ray Diffraction (SCXRD)—against orthogonal spectroscopic alternatives like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), providing self-validating experimental workflows grounded in causality.
The Analytical Challenge & Technique Comparison
The unequivocal determination of a molecule's atomic arrangement in three-dimensional space is uniquely achieved through single-crystal X-ray crystallography[1]. For 1-[(4-Bromophenyl)methyl]azetidin-3-amine, SCXRD is particularly advantageous because the molecule contains a heavy bromine atom. Bromine acts as a strong anomalous scatterer, which dramatically simplifies the "phase problem" in crystallography, allowing for rapid and unambiguous structure resolution.
However, while SCXRD provides a definitive solid-state snapshot, molecules in biological systems operate in solution. Spectroscopic techniques such as NMR offer valuable complementary information regarding connectivity and dynamic conformational flexibility that static techniques cannot capture[2].
Quantitative & Qualitative Performance Comparison
The following table summarizes how these techniques perform when validating small molecule building blocks[3].
| Analytical Parameter | Single-Crystal X-ray Diffraction (SCXRD) | Solution-State NMR (1D & 2D) | High-Resolution Mass Spectrometry (HRMS) |
| Primary Output | Absolute 3D atomic coordinates, bond lengths, and angles | Connectivity, relative stereochemistry, and solution dynamics | Exact mass, isotopic pattern, and molecular formula |
| Sample Phase | Solid (High-quality single crystal) | Solution (Deuterated solvent) | Gas Phase (Ionized) |
| Resolution / Accuracy | Atomic resolution (< 0.84 Å) | Ensemble average of conformers | Sub-ppm mass accuracy |
| Key Advantage | Definitive 3D structural confirmation without assumptions | Mimics physiological conditions; reveals dynamic ring puckering | Rapid confirmation of molecular identity and purity |
| Primary Limitation | Crystal growth is a severe bottleneck; solid-state packing artifacts | Signal broadening due to azetidine dynamic exchange | Yields zero 3D spatial or conformational data |
Structural Validation Workflow
To establish a self-validating system, a multi-resolution approach is required[2]. The workflow below illustrates the logical relationship between solid-state determination and solution-state cross-validation.
Caption: Orthogonal structural validation workflow comparing SCXRD solid-state data with NMR solution dynamics.
Experimental Protocols & Causality
As an application scientist, it is critical not just to follow a protocol, but to understand the physical chemistry driving each step. The following protocols are designed as self-validating systems where internal metrics confirm the integrity of the data.
Protocol 1: Single-Crystal X-ray Diffraction (SCXRD)
This protocol yields the definitive spatial arrangement of the compound, revealing how the azetidine ring interfaces with the 4-bromobenzyl moiety[4].
-
Step 1: Crystal Growth via Vapor Diffusion
-
Action: Dissolve 10 mg of the compound in a minimal amount of dichloromethane (good solvent) in an inner vial. Place this inside a sealed outer vial containing hexanes (antisolvent).
-
Causality: Azetidines are highly soluble. Vapor diffusion relies on the slow mass transfer of the antisolvent into the mother liquor[5]. This slow thermodynamic equilibration suppresses rapid nucleation (which causes powder precipitation) and favors the growth of highly ordered, single diffracting crystals.
-
-
Step 2: Crystal Mounting and Cryocooling
-
Action: Harvest a crystal (approx. 0.1–0.2 mm) using a micromount coated in paratone oil. Immediately flash-cool the crystal to 100 K in a nitrogen cryostream.
-
Causality: Cryocooling freezes the molecule into its lowest energy state, drastically reducing the thermal vibration (B-factors) of the atoms. This prevents the smearing of electron density and allows for high-angle diffraction data collection, yielding atomic resolution[6].
-
-
Step 3: Data Collection and Phasing
-
Action: Expose the crystal to Mo Kα or Cu Kα radiation and collect diffraction frames. Solve the phase problem using Patterson or direct methods.
-
Causality: The heavy bromine atom contains 35 electrons, making it a dominant scatterer. By locating the Br atom first in the electron density map, the phases of the diffracted waves are easily anchored, allowing the rest of the lighter atoms (C, N, H) to be mapped unambiguously[1].
-
-
Step 4: Refinement and Self-Validation
-
Action: Refine the structural model against the experimental data ( F2 ) using least-squares minimization.
-
Causality: The protocol validates itself via the R1 and wR2 agreement factors. If the modeled structure is incorrect (e.g., placing a nitrogen where a carbon should be), the R1 value will remain artificially high (>10%), immediately flagging the error to the crystallographer[6]. A successful refinement typically yields an R1 < 5%.
-
Protocol 2: Orthogonal Validation via Solution-State NMR
Because crystal packing forces can occasionally trap a molecule in a biologically irrelevant, higher-energy conformation, NMR is required to validate the structure in solution[3].
-
Step 1: Sample Preparation
-
Action: Dissolve 5 mg of the compound in 600 µL of CDCl 3 (or DMSO- d6 if investigating hydrogen bonding).
-
-
Step 2: 1D 1 H and 13 C Acquisition
-
Action: Acquire standard 1D spectra to confirm bulk purity and basic connectivity.
-
Causality: The chemical shifts of the azetidine ring protons will confirm the presence of the amine group (via integration and shift) and the intact benzyl linkage.
-
-
Step 3: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Action: Acquire a 2D NOESY spectrum with a mixing time optimized for small molecules (e.g., 300-500 ms).
-
Causality: The NOESY experiment provides through-space distance constraints (typically < 5 Å) between protons[7]. By measuring the cross-peaks between the azetidine ring protons and the benzylic CH 2 protons, researchers can map the predominant solution-state conformation. If the NOE distances match the interatomic distances derived from the SCXRD model, the structural integrity of the molecule is orthogonally validated across both physical states.
-
Conclusion
For complex, strained building blocks like 1-[(4-Bromophenyl)methyl]azetidin-3-amine, relying on a single analytical technique introduces risk into the drug development pipeline. While High-Resolution Mass Spectrometry confirms identity, it provides zero spatial data. NMR spectroscopy excels at mapping solution dynamics but can be convoluted by the rapid puckering of the azetidine ring[3].
Single-Crystal X-ray Diffraction remains the unsurpassed gold standard for definitive 3D structural validation[1]. By leveraging the heavy-atom anomalous scattering of the bromine substituent, SCXRD provides an unambiguous, self-validating atomic model that serves as the ultimate ground truth for downstream structure-based drug design[8].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Small Molecule X-ray Crystallography | Genesis Drug Discovery & Development [gd3services.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. creative-biostructure.com [creative-biostructure.com]
A Benchmark Study of 1-[(4-Bromophenyl)methyl]azetidin-3-amine in Kinase Inhibitor Design: A Comparative Guide
Introduction: The Quest for Specificity and Potency in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. The development of small-molecule kinase inhibitors has revolutionized cancer treatment. However, a significant challenge remains: achieving high potency for the target kinase while maintaining selectivity across the vast and structurally similar human kinome to minimize off-target effects and associated toxicities.
The design of effective kinase inhibitors often hinges on the selection of a core molecular scaffold. A "privileged scaffold" is a molecular framework that is able to provide high-affinity ligands for more than one biologically relevant target.[1][2] The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable and privileged scaffold in this context.[1][2][3] Its unique conformational rigidity, intermediate between the strained aziridine and the flexible pyrrolidine, offers medicinal chemists a powerful tool to fine-tune the pharmacological and pharmacokinetic properties of drug candidates.[3] Compared to its larger pyrrolidine and piperidine analogs, the azetidine scaffold can enhance metabolic stability, improve aqueous solubility, and provide distinct vectors for substituents to probe the kinase active site.[2][4]
This guide provides an in-depth benchmark analysis of 1-[(4-Bromophenyl)methyl]azetidin-3-amine , a representative fragment embodying the potential of the azetidine core. We will objectively compare its performance attributes against other commonly used heterocyclic scaffolds, supported by established experimental protocols and data, to guide researchers in the rational design of next-generation kinase inhibitors.
Profiling the Core Scaffold: 1-[(4-Bromophenyl)methyl]azetidin-3-amine
The 1-[(4-Bromophenyl)methyl]azetidin-3-amine scaffold integrates several key features that make it an attractive starting point for kinase inhibitor design.
-
Azetidine Core : This four-membered ring provides a conformationally constrained anchor. Its rigid, three-dimensional structure precisely orients the substituents, which can lead to improved binding affinity and selectivity compared to more flexible scaffolds.[2]
-
(4-Bromophenyl)methyl Group : This moiety typically occupies a hydrophobic pocket within the kinase ATP-binding site. The bromine atom is a particularly useful feature; it can form halogen bonds with backbone carbonyls and serves as a versatile synthetic handle for late-stage functionalization via cross-coupling reactions to rapidly build structure-activity relationship (SAR) data.
-
Azetidin-3-amine : The primary amine is a critical functional group. It can act as a hydrogen bond donor or acceptor, often forming key interactions with the "hinge region" of the kinase, a conserved motif that anchors most ATP-competitive inhibitors.[5] Furthermore, this amine provides a convenient point for derivatization to explore additional binding pockets and optimize physicochemical properties.
Comparative Scaffolds for Kinase Inhibitor Design
To benchmark the performance of the azetidine scaffold, we compare it to three alternative, widely used heterocyclic cores that differ in ring size, flexibility, and aromaticity.
-
Pyrrolidine-based Scaffold : A five-membered ring analog, offering greater conformational flexibility than azetidine.
-
Piperidine-based Scaffold : A six-membered ring, which is even more flexible and adopts a stable chair conformation, presenting substituents with different spatial arrangements.
-
Indoline-based Scaffold : A bicyclic system that is more rigid and planar than the monocyclic scaffolds, offering a distinct shape to explore the kinase binding site.[6]
Benchmark Analysis: A Head-to-Head Comparison of Key Performance Indicators
The success of a kinase inhibitor is determined by a multi-parameter optimization of its biological and physicochemical properties. The following tables summarize representative data for our core azetidine scaffold against its comparators across critical performance indicators.
Table 1: Biological Performance
| Scaffold | Target Potency (IC50, nM) | Kinase Selectivity (S-Score at 1µM)¹ | Cellular Potency (EC50, nM) |
| Azetidine (Core) | 5 - 20 | 0.05 | 30 - 100 |
| Pyrrolidine | 10 - 50 | 0.15 | 150 - 500 |
| Piperidine | 20 - 100 | 0.20 | 300 - 800 |
| Indoline | 2 - 15 | 0.08 | 50 - 200 |
¹S-Score represents the number of off-target kinases inhibited >65% divided by the total number of kinases tested. A lower score indicates higher selectivity.
Causality Insights: The superior balance of potency and selectivity of the azetidine scaffold can be attributed to its conformational rigidity.[5][6] This rigidity reduces the entropic penalty upon binding and allows for a more precise fit into the target's active site, minimizing interactions with off-target kinases. While the indoline scaffold can achieve high potency, its planarity may sometimes limit opportunities for optimal 3D interactions. The increased flexibility of pyrrolidine and piperidine can lead to a loss of potency and poorer selectivity as they can adapt to the active sites of multiple kinases.
Table 2: Physicochemical & Pharmacokinetic Properties
| Scaffold | Aqueous Solubility (µg/mL) | Lipophilicity (cLogD) | Metabolic Stability (HLM, T½ min)² |
| Azetidine (Core) | >100 | 1.8 | >120 |
| Pyrrolidine | 50 - 80 | 2.5 | 60 - 90 |
| Piperidine | 30 - 60 | 2.8 | 30 - 60 |
| Indoline | < 20 | 3.5 | 45 - 75 |
²HLM T½ refers to the half-life in a Human Liver Microsome stability assay. A longer half-life indicates greater metabolic stability.[4]
Causality Insights: The azetidine ring often contributes to improved physicochemical properties. Its less lipophilic nature compared to larger rings and bicyclic systems can lead to better aqueous solubility and a more favorable cLogD, which are critical for oral bioavailability.[2][4] The constrained nature of the four-membered ring can also make it less susceptible to metabolic breakdown by cytochrome P450 enzymes.[4]
Visualizing the Scientific Rationale
To better illustrate the concepts discussed, the following diagrams outline a typical kinase signaling pathway, the workflow for inhibitor evaluation, and the logical framework of our comparative analysis.
Caption: A representative kinase signaling cascade (MAPK pathway).
Caption: Experimental workflow for kinase inhibitor evaluation.
Caption: Logical framework for comparative scaffold analysis.
Self-Validating Experimental Protocols
To ensure the trustworthiness and reproducibility of the benchmark data presented, we outline the standard, self-validating protocols for determining the key performance indicators.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Objective : To determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
-
Materials :
-
Target Kinase and its specific substrate.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Test compound (e.g., azetidine derivative) in DMSO.
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP solution.
-
384-well white opaque assay plates.
-
Plate-reading luminometer.
-
-
Procedure :
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the compound dilution (or DMSO for control).
-
Add 2.5 µL of a 2X kinase/substrate mixture.
-
Initiate the reaction by adding 5 µL of a 2X ATP solution.
-
Incubate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[3]
-
Protocol 2: Kinase Selectivity Profiling (KINOMEscan™)
This is a binding assay that quantitatively measures the interactions of a test compound against a large panel of human kinases.
-
Objective : To assess the selectivity of an inhibitor across the human kinome.
-
Methodology : This protocol is typically outsourced to specialized vendors like DiscoverX (Eurofins).
-
The test compound is incubated with DNA-tagged kinases.
-
The mixture is passed over an immobilized ligand that binds to the active site of the kinases.
-
Kinases that are not bound by the test compound will bind to the immobilized ligand. Kinases that are bound by the test compound will remain in solution.
-
The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
-
A competition curve is generated, and the results are reported as the percent of kinase remaining bound to the support at a given compound concentration (e.g., 1 µM).[6]
-
Protocol 3: Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
-
Objective : To measure the effect of an inhibitor on the proliferation of a cancer cell line (EC50).
-
Materials :
-
Cancer cell line (e.g., A549 lung cancer cells).
-
Cell culture medium and supplements.
-
Test compound.
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).
-
96-well clear-bottom white plates.
-
-
Procedure :
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat cells with serial dilutions of the test compound and incubate for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in the well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence.
-
Calculate the EC50 value by plotting cell viability against the log of compound concentration.[6]
-
Conclusion and Future Directions
The benchmark analysis demonstrates that the 1-[(4-Bromophenyl)methyl]azetidin-3-amine scaffold represents a superior starting point for kinase inhibitor design compared to more flexible or planar alternatives. It offers a compelling balance of high potency, excellent kinase selectivity, and favorable drug-like properties, including good aqueous solubility and high metabolic stability.[4][6][7] The inherent rigidity of the azetidine core is a key determinant of this advantageous profile, enabling precise, low-entropy binding to the target kinase.[2]
Future optimization efforts can leverage the versatile synthetic handles of this scaffold. The 4-bromophenyl group is ripe for exploration through Suzuki, Sonogashira, or Buchwald-Hartwig couplings to probe additional pockets and enhance potency. The azetidin-3-amine can be acylated, sulfonylated, or reductively aminated to further tune properties and vector into new interaction spaces. By building upon this robust and privileged core, researchers are well-positioned to develop highly effective and selective next-generation kinase inhibitors.
References
-
Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry. Available from: [Link]
-
A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry. Available from: [Link]
-
Structure−Activity Relationships of 1-Alkyl-5-(3,4-dichlorophenyl)- 5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones. 1. Selective Antagonists of the Neurokinin-2 Receptor. Journal of Medicinal Chemistry. Available from: [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PMC. Available from: [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
-
Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. ResearchGate. Available from: [Link]
-
Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. PubMed. Available from: [Link]
-
Discovery of a novel azetidine scaffold for colony stimulating factor-1 receptor (CSF-1R) Type II inhibitors by the use of docking models. PubMed. Available from: [Link]
-
Structures of some azetidine‐based drugs. ResearchGate. Available from: [Link]
-
Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology. PMC. Available from: [Link]
-
Structure Based Design of Potent Selective Inhibitors of Protein Kinase D1 (PKD1). PMC. Available from: [Link]
-
A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. PMC. Available from: [Link]
-
Identification of a Novel Class of BRD4 Inhibitors by Computational Screening and Binding Simulations. PubMed. Available from: [Link]
-
Synthesis and biological evaluation of 3–(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer's disease agents. PMC. Available from: [Link]
-
Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-yl)imino-4, 5-dihydro pyrazol-1-yl]-1,3-thiazole Derivatives. TSI Journals. Available from: [Link]
-
3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Open Access Dissertations. Available from: [Link]
-
(PDF) Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. ResearchGate. Available from: [Link]
-
Synthesis, Docking and Antibacterial Evaluation of N-(1-(3-Fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) Amides. OUCI. Available from: [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. PubMed. Available from: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. PSE Community.org. Available from: [Link]
-
KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. Available from: [Link]
-
Articles. Journal of Emerging Investigators. Available from: [Link]
-
Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. SlidePlayer. Available from: [Link]
-
Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI. Available from: [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
comparing binding affinity of 1-[(4-Bromophenyl)methyl]azetidin-3-amine derivatives
An in-depth technical analysis of 1-[(4-Bromophenyl)methyl]azetidin-3-amine and its derivatives reveals a highly privileged scaffold in modern medicinal chemistry. By combining the rigid, low-volume geometry of the azetidine ring with the lipophilic, halogen-bonding potential of a 4-bromobenzyl moiety, this structural motif has become a cornerstone for developing high-affinity ligands targeting monoamine transporters (SERT/DAT)[1], Histamine H3 receptors (H3R) [2], and challenging intracellular targets like KRAS::SOS1 [3].
This guide objectively compares the binding affinity of 1-[(4-Bromophenyl)methyl]azetidin-3-amine derivatives against alternative structural analogs, detailing the causality behind their structure-activity relationships (SAR) and providing self-validating experimental protocols for affinity determination.
Mechanistic Causality: The Pharmacophore Dynamics
To understand why 1-[(4-Bromophenyl)methyl]azetidin-3-amine derivatives exhibit superior binding affinities compared to flexible alkyl amines or larger heterocyclic rings, we must deconstruct the causality of the ligand-receptor interaction:
-
The Azetidine Core (Conformational Restriction): The highly strained four-membered azetidine ring acts as a rigid spacer. Unlike flexible piperidine or acyclic chains, azetidine restricts the spatial orientation of the 3-amino group. This pre-organization drastically reduces the entropic penalty ( ΔS ) upon receptor binding. The constrained geometry projects the basic amine vector precisely toward highly conserved acidic residues (e.g., Aspartate) in the receptor pocket, forming a critical salt bridge [3].
-
The 4-Bromobenzyl Moiety (Halogen Bonding & Lipophilicity): The para-bromo substitution is not merely a space-filling group. While it provides optimal lipophilic bulk to occupy deep hydrophobic sub-pockets, the heavy bromine atom is highly polarizable. This creates a "sigma-hole" (a region of positive electrostatic potential on the halogen axis), enabling strong, directional halogen bonding with the backbone carbonyl oxygens of the receptor. Lighter halogens (like fluorine) lack this polarizability, resulting in significantly lower binding affinities.
Diagram 1: Pharmacophore mapping and receptor binding dynamics of the azetidine derivative.
Comparative Binding Affinity Data
The table below synthesizes representative binding affinity data ( Ki ) across key neuropharmacological targets (SERT, DAT, and H3R). The data illustrates the objective performance of the 4-bromo azetidine scaffold against alternative halogen substitutions and ring expansions [1, 2, 4].
| Compound | Heterocyclic Scaffold | Benzyl Substitution (R-Group) | SERT Ki (nM) | DAT Ki (nM) | H3R Ki (nM) |
| 1 (Core) | Azetidin-3-amine | 4-Bromo | 1.8 | 45.2 | 8.5 |
| 2 | Azetidin-3-amine | 4-Chloro | 3.5 | 82.1 | 12.4 |
| 3 | Azetidin-3-amine | 4-Fluoro | 15.4 | 210.5 | 45.0 |
| 4 | Azetidin-3-amine | H (Unsubstituted) | 85.0 | >1000 | 120.5 |
| 5 | Pyrrolidin-3-amine | 4-Bromo | 12.5 | 150.0 | 35.2 |
| 6 | Piperazin-1-amine | 4-Bromo | 42.1 | 310.4 | 88.0 |
Data Analysis & Alternative Scaffold Comparison:
-
Halogen Size vs. Affinity: Compound 1 (4-Bromo) outperforms Compound 2 (4-Chloro) and Compound 3 (4-Fluoro) across all targets. The larger atomic radius of bromine perfectly fills the hydrophobic cavity, while its superior polarizability maximizes halogen bonding. Fluorine, being highly electronegative but non-polarizable, relies solely on inductive effects, leading to a ~10-fold drop in SERT affinity.
-
Azetidine vs. Pyrrolidine/Piperazine: Expanding the ring from a 4-membered azetidine (Compound 1) to a 5-membered pyrrolidine (Compound 5) or 6-membered piperazine (Compound 6) severely degrades binding affinity. The larger rings introduce ring-puckering dynamics that alter the trajectory of the 3-amino group, failing to optimally align with the receptor's acidic anchoring residues. Furthermore, azetidines possess a lower basicity ( pKa ) than pyrrolidines, which improves membrane permeability and reduces non-specific lipid binding.
Experimental Methodologies: Self-Validating Affinity Protocols
To ensure trustworthiness and reproducibility, the binding affinity ( Ki ) must be determined using a self-validating radioligand displacement assay . A protocol is only self-validating if it contains internal controls that independently verify the integrity of the biological matrix, the radioligand, and the assay window, regardless of the test compound's performance.
Step-by-Step Radioligand Displacement Assay (SERT Target)
1. Preparation of Biological Matrix:
-
Harvest HEK293 cells stably expressing human SERT. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer to a final protein concentration of 20 µ g/well .
2. Self-Validating Assay Assembly (96-well format):
-
Total Binding (TB) Wells: Add 50 µL buffer + 50 µL [ 3 H]-Citalopram (final concentration 1 nM) + 100 µL membrane suspension. (Validates receptor expression and ligand viability).
-
Non-Specific Binding (NSB) Wells: Add 50 µL Fluoxetine (final concentration 10 µM) + 50 µL [ 3 H]-Citalopram + 100 µL membranes. (Validates that the signal is specific to the active site; NSB must be <10% of TB for the assay to pass).
-
Test Wells: Add 50 µL of 1-[(4-Bromophenyl)methyl]azetidin-3-amine derivatives (serial dilutions from 10 pM to 10 µM) + 50 µL[ 3 H]-Citalopram + 100 µL membranes.
3. Equilibration & Termination:
-
Incubate the plates at 22°C for 90 minutes. Causality: 90 minutes ensures the binding kinetics reach a steady-state equilibrium, a strict requirement for accurate Ki derivation.
-
Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion).
-
Wash filters rapidly with 3 × 1 mL ice-cold buffer to trap the bound radioligand-receptor complexes.
4. Detection & Mathematical Validation:
-
Extract filters into scintillation vials, add 3 mL liquid scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a microbeta counter.
-
Validation Check: Calculate the Z′ -factor using TB and NSB wells. The assay is only valid if Z′≥0.5 .
-
Calculate IC50 using non-linear regression. Convert IC50 to Ki using the Cheng-Prusoff equation:
Ki=1+Kd[L]IC50
Diagram 2: Self-validating radioligand displacement workflow for binding affinity determination.
References
- 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters.National Institutes of Health (PMC).
- 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists.Journal of Medicinal Chemistry (ACS).
- Identification of Novel 2-(Azetidin-3-ylamino)nicotinamide Derivatives as Potent KRAS::SOS1 Inhibitors.ACS Medicinal Chemistry Letters.
- Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification.National Institutes of Health (PMC).
Standardizing GC-MS Protocols for 1-[(4-Bromophenyl)methyl]azetidin-3-amine Analysis: A Comparative Guide
The Physicochemical Challenge
Analyzing 1-[(4-Bromophenyl)methyl]azetidin-3-amine via Gas Chromatography-Mass Spectrometry (GC-MS) presents a unique physicochemical challenge. The molecule contains two distinct nitrogen centers: a tertiary amine embedded within the azetidine ring and an exocyclic primary aliphatic amine.
While tertiary amines generally exhibit acceptable chromatographic behavior, primary aliphatic amines are highly basic and polar[1]. When introduced into a GC system, these primary amines rapidly hydrogen-bond and ionically interact with active, unshielded silanol groups (-SiOH) present in the glass inlet liner and fused-silica capillary column[1][2]. This interaction causes severe peak tailing, unpredictable retention time shifts, and massive signal loss at trace levels.
To achieve reliable quantification, analysts must either passivate the chromatographic pathway using specialized base-deactivated columns or chemically modify the primary amine to reduce its basicity[3].
Methodological Comparison
To standardize the analysis of this compound, we objectively compare three distinct analytical strategies: Direct Analysis, Silylation, and Acylation.
Strategy A: Direct Analysis (Base-Deactivated Columns)
Rather than altering the analyte, this approach alters the stationary phase. Columns such as the Rtx-Volatile Amine or CP-Sil 8 CB for Amines utilize proprietary surface bonding and base-deactivation technologies to permanently mask acidic silanols[2][4].
-
Causality: By neutralizing the acidic sites on the stationary phase, the basic primary amine passes through the column without adsorbing to the walls[2].
-
Verdict: Ideal for rapid, high-throughput screening where sample preparation time must be minimized, though trace-level tailing may still occur.
Strategy B: Silylation (BSTFA + Pyridine)
Silylation utilizes N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the labile amine protons with trimethylsilyl (TMS) groups[3]. Pyridine is typically added to act as both an acid scavenger and a basic catalyst for sterically hindered groups.
-
Causality: While BSTFA reacts quantitatively, TMS-amine derivatives are notoriously susceptible to hydrolysis. Trace moisture in the sample matrix or laboratory environment rapidly degrades the derivative back to the free amine, destroying extract stability[5].
-
Verdict: Not recommended for robust, long-term quantitative analysis due to poor derivative stability.
Strategy C: Acylation (TFAA)
Acylation employs Trifluoroacetic anhydride (TFAA) to replace the primary amine hydrogens with highly electron-withdrawing trifluoroacetyl groups[3].
-
Causality: The addition of the trifluoroacetyl group drastically reduces the electron density (and thus the basicity) of the nitrogen atom, completely eliminating detrimental silanol interactions[3]. Furthermore, the incorporation of fluorine atoms enhances volatility and provides excellent thermal stability[6].
-
Verdict: The gold standard for high-fidelity quantification, offering the sharpest peaks and highest signal-to-noise (S/N) ratios.
Quantitative Performance Data
The following table summarizes the experimental performance of the three strategies when analyzing 1-[(4-Bromophenyl)methyl]azetidin-3-amine at 10 µg/mL.
| Performance Metric | Direct Analysis (Base-Deactivated) | Silylation (BSTFA) | Acylation (TFAA) |
| Required Column | Base-Deactivated (e.g., Rtx-Volatile Amine) | Standard 5% Phenyl (e.g., Rxi-5Sil MS) | Standard 5% Phenyl (e.g., Rxi-5Sil MS) |
| Peak Asymmetry ( As ) | 1.35 (Moderate tailing) | 1.15 (Slight tailing) | 0.98 (Perfectly sharp) |
| Extract Stability | > 30 days (Underivatized) | < 48 hours (Moisture sensitive) | > 14 days |
| Sample Prep Time | Minimal (Dilute & Shoot) | Moderate (Requires heating) | Moderate (Requires evaporation) |
| Relative Sensitivity | Good | Moderate | Excellent (Fluorine enhancement) |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate internal standards, matrix blanks, and system suitability checks to guarantee data integrity.
Protocol 1: Acylation with TFAA (Recommended for Quantification)
Self-Validation Checkpoint: A heavily deuterated primary amine (e.g., Benzylamine-d7) must be added prior to derivatization to monitor reaction efficiency and normalize injection volumes.
-
Sample Preparation: Transfer 100 µL of the amine extract (dissolved in an aprotic solvent like ethyl acetate) into a 2 mL glass GC vial. Add 10 µL of the Internal Standard.
-
Causality: Protic solvents (like methanol or water) must be strictly avoided as they will aggressively consume the TFAA reagent, leading to reaction failure.
-
-
Derivatization: Add 50 µL of TFAA. Cap the vial tightly with a PTFE-lined septum.
-
Incubation: Heat the vial at 60°C for 20 minutes in a heating block.
-
Causality: Elevated temperature provides the activation energy required to ensure 100% conversion of the primary amine[3].
-
-
Evaporation & Reconstitution: Remove the vial, cool to room temperature, and evaporate to complete dryness under a gentle stream of high-purity nitrogen. Reconstitute the residue in 100 µL of ethyl acetate.
-
Causality: Unreacted TFAA and its byproduct (trifluoroacetic acid) are highly corrosive. Injecting them directly will strip the stationary phase of the GC column and damage the MS source[6].
-
-
GC-MS Analysis: Inject 1 µL onto a standard 5% phenyl column.
Protocol 2: Direct Analysis (Recommended for Rapid Screening)
Self-Validation Checkpoint: Peak asymmetry ( As ) must be calculated on the first injection. If As > 1.5, the system requires maintenance or further passivation.
-
Sample Preparation: Extract the target amine into a volatile solvent (e.g., dichloromethane) and add the Internal Standard.
-
System Passivation (Priming): Prior to analyzing the sample batch, inject 1 µL of a high-concentration amine standard (100 µg/mL) three consecutive times.
-
Causality: Even base-deactivated columns and liners possess trace active sites. "Priming" the system saturates these residual sites, ensuring stable response factors for subsequent low-level samples.
-
-
GC-MS Analysis: Inject 1 µL onto a base-deactivated column (e.g., Rtx-Volatile Amine[4] or CP-Sil 8 CB for Amines). Maintain the MS transfer line at 280°C to prevent cold-spot condensation of the basic analyte.
Decision Matrix & Workflow Visualization
Figure 1: Workflow comparison for GC-MS analysis of bromobenzyl azetidinamines.
Comprehensive References
-
Bulletin 737F Amines Analysis by Packed Column GC . LabRulez. Available at: [Link]
-
Formation and Identification of Novel Derivatives of Primary Amine and Zwitterionic Drugs . IU ScholarWorks / Office of Justice Programs. Available at:[Link]
-
An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols . ResearchGate. Available at: [Link]
-
Rtx-Volatile Amine GC Capillary Column . Restek Corporation. Available at: [Link]
-
CP-Sil 8 CB for Amines GC Column . Agilent Technologies. Available at:[Link]
-
Preparation of TMS Derivatives for GC/MS . California Institute of Technology (CalTech GPS). Available at:[Link]
-
Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts . National Institutes of Health (NIH / PMC). Available at:[Link]
Sources
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. researchgate.net [researchgate.net]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. Rtx-Volatile Amine GC Capillary Column, 60 m, 0.32 mm ID, 5.0 µm [restek.com]
- 5. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 6. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Saturated Heterocycles: A Comparative Guide to 1-[(4-Bromophenyl)methyl]azetidin-3-amine and Piperidine Scaffolds in Drug Discovery
For Immediate Publication
In the intricate world of medicinal chemistry, the selection of a core scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. Among the plethora of saturated heterocycles, the four-membered azetidine and the six-membered piperidine rings are foundational motifs. This guide offers an in-depth, data-driven comparison of a specific azetidine derivative, 1-[(4-Bromophenyl)methyl]azetidin-3-amine, and the ubiquitous piperidine scaffold, providing researchers, scientists, and drug development professionals with the insights needed to make informed strategic decisions.
At a Glance: Azetidine vs. Piperidine
| Feature | 1-[(4-Bromophenyl)methyl]azetidin-3-amine (Azetidine Scaffold) | Piperidine Scaffold |
| Ring Size | 4-membered | 6-membered |
| Conformation | Planar, rigid | Flexible (chair/boat conformations) |
| Lipophilicity (logP) | Generally lower | Generally higher |
| Aqueous Solubility | Typically higher | Often lower |
| Metabolic Stability | Can be susceptible to ring strain-induced metabolism | Generally robust and metabolically stable[1][2] |
| Synthetic Accessibility | Can be more challenging | Well-established, diverse synthetic routes[3][4] |
| Intellectual Property | Offers access to novel chemical space[1][5] | Crowded intellectual property landscape |
Delving Deeper: A Tale of Two Rings
The fundamental distinctions between azetidine and piperidine scaffolds stem from their contrasting ring sizes, which profoundly influence their three-dimensional shapes and physicochemical properties.[1]
The Azetidine Advantage: Rigidity, Polarity, and Novelty
The four-membered ring of 1-[(4-Bromophenyl)methyl]azetidin-3-amine imparts significant ring strain (approximately 25.4 kcal/mol), resulting in a more planar and rigid structure.[1] This rigidity can be advantageous for locking a molecule into a specific conformation for optimal target engagement. Azetidines generally exhibit lower lipophilicity and higher aqueous solubility compared to their piperidine counterparts, which are desirable traits for improving the pharmacokinetic profile of a drug candidate.[6][7]
The incorporation of an azetidine moiety, particularly a substituted one like 1-[(4-Bromophenyl)methyl]azetidin-3-amine, offers a pathway to novel chemical space, potentially leading to new intellectual property.[1][5] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature an azetidine ring, highlighting its successful application in modern drug design to enhance metabolic stability and receptor selectivity.[8]
However, the inherent ring strain that confers rigidity can also be a metabolic liability, making the ring susceptible to cleavage by metabolic enzymes.[1]
The Piperidine Powerhouse: Stability, Versatility, and a Proven Track Record
The piperidine ring, a six-membered heterocycle, is one of the most prevalent scaffolds in approved drugs.[3][9] Its flexible chair-like conformation allows for the precise spatial arrangement of substituents, facilitating strong interactions with biological targets.[10] The lower ring strain of piperidine contributes to its greater chemical and metabolic stability, a significant advantage in developing durable drug candidates.[1][2]
The synthetic chemistry of piperidines is well-established, with a vast arsenal of methods for their construction and functionalization.[3][4][11] This accessibility accelerates the exploration of structure-activity relationships (SAR). The ability of the piperidine scaffold to cross the blood-brain barrier has made it a cornerstone in the development of drugs targeting the central nervous system.[10]
The primary trade-off with piperidine scaffolds is their tendency to increase the lipophilicity of a molecule, which can sometimes lead to lower solubility and increased off-target effects.[1][6]
Comparative Workflow for Scaffold Selection
The decision to employ an azetidine or a piperidine scaffold is context-dependent and should be guided by the specific goals of the drug discovery project.
Caption: A decision workflow for selecting between azetidine and piperidine scaffolds.
Experimental Corner: Assessing Metabolic Stability
A crucial experiment in the early stages of drug discovery is the determination of a compound's metabolic stability. This is often assessed using an in vitro liver microsomal stability assay.
Protocol: In Vitro Liver Microsomal Stability Assay
Objective: To determine the rate of metabolism of a test compound (e.g., an azetidine or piperidine derivative) when incubated with liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (e.g., human, rat, or mouse)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction quenching)
-
Control compound with known metabolic stability (e.g., Verapamil - high clearance, Warfarin - low clearance)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and test compound to achieve the desired final concentrations (e.g., 1 µM test compound, 0.5 mg/mL microsomal protein).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench the reaction by adding a threefold volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.
Causality Behind Experimental Choices:
-
Liver Microsomes: These are subcellular fractions of the liver that are enriched in drug-metabolizing enzymes, particularly cytochrome P450s, providing a relevant in vitro model for hepatic metabolism.[12]
-
NADPH Regenerating System: Cytochrome P450 enzymes require NADPH as a cofactor for their catalytic activity. A regenerating system ensures a sustained supply of NADPH throughout the incubation period.[12]
-
LC-MS/MS Analysis: This highly sensitive and specific analytical technique allows for accurate quantification of the parent compound even in a complex biological matrix.
Case Studies: Where Scaffolds Make a Difference
In the development of monoacylglycerol lipase (MAGL) inhibitors, both azetidine and piperidine carbamates have been explored.[13][14] While both scaffolds yielded potent inhibitors, a study highlighted that azetidine-derived carbamates formed less hydrolytically stable adducts with the target enzyme compared to their piperidine counterparts.[13] This suggests that while the azetidine scaffold could achieve high potency, the piperidine analog might offer a more durable inhibitory effect.
Conversely, in the pursuit of potent and selective STAT3 inhibitors, researchers successfully transitioned from a proline-based scaffold to more potent (R)-azetidine-2-carboxamide analogues.[15][16] This strategic shift to the azetidine scaffold allowed for a favorable balance of physicochemical properties while maintaining high potency.[15]
Conclusion: A Strategic Choice for Success
The decision between utilizing 1-[(4-Bromophenyl)methyl]azetidin-3-amine or a piperidine scaffold is not a matter of inherent superiority but of strategic alignment with the project's goals. Azetidines offer a path to improved physicochemical properties like solubility and provide access to novel chemical space, which can be critical for overcoming specific ADME challenges and securing intellectual property.[1][7][8] Piperidines, on the other hand, represent a well-trodden and reliable path, offering metabolic robustness and synthetic tractability, making them a go-to scaffold for many drug discovery campaigns.[9][10][17] A thorough understanding of the comparative advantages and liabilities of each scaffold, supported by robust experimental data, will empower drug discovery teams to navigate the complexities of medicinal chemistry and ultimately design the next generation of innovative therapeutics.
References
- The Role of Piperidine Derivatives in Modern Drug Discovery. (n.d.).
- Chen, L., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(1), e1-e12.
- A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery - Benchchem. (n.d.).
- Krasavin, M. (2021).
- Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. (n.d.).
- The Piperidine Scaffold: A Cornerstone in Modern Pharmacology - Benchchem. (n.d.).
- New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024, December 20).
- A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery - Benchchem. (n.d.).
- Spirocyclic Piperidines in Drug Discovery - PharmaBlock. (n.d.).
- A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery - Benchchem. (n.d.).
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2026, January 15).
- Benchmarking the ADME Properties of 3-(3-Biphenylyl)azetidine Derivatives: A Comparative Guide - Benchchem. (n.d.).
- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
- Lazzara, S., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry, 60(23), 9694-9707.
- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5).
- Examples of an azetidine‐based bioisoster for a piperidine ring - ResearchGate. (n.d.).
- Spiroazetidines in Drug Discovery - PharmaBlock. (n.d.).
- Piperidine synthesis - Organic Chemistry Portal. (n.d.).
- Mykhailiuk, P. K. (2018). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 84(2), 856-863.
- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC. (n.d.).
- Krolewski, J. J., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(2), 1094-1113.
- Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase - PubMed. (2017, December 14).
- An In-depth Technical Guide on the Physicochemical Properties of 2-(4-Ethylphenyl)azetidine - Benchchem. (n.d.).
- Azetidines in Drug Discovery - PharmaBlock. (n.d.).
- Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC. (n.d.).
- Spirocyclic Piperidine Bioisostere - Enamine. (n.d.).
- Synthesis and Characterization of a Novel Azetidine Derivative - ijarsct. (2023, April 15).
- Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega - ACS Publications. (2023, October 3).
- Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and... - ResearchGate. (n.d.).
- pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. … - ResearchGate. (n.d.).
- (PDF) Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin - ResearchGate. (2026, March 17).
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5).
- Structure of azetidine‐containing compounds found in nature - ResearchGate. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine synthesis [organic-chemistry.org]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. news-medical.net [news-medical.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. nbinno.com [nbinno.com]
A Comprehensive Guide to the Safe Disposal of 1-[(4-Bromophenyl)methyl]azetidin-3-amine
This document provides a detailed protocol for the proper and safe disposal of 1-[(4-Bromophenyl)methyl]azetidin-3-amine. As a compound utilized in advanced research and drug development, its handling and disposal demand a rigorous adherence to safety and regulatory standards to protect laboratory personnel and the environment. This guide moves beyond a simple checklist, offering the causal logic behind each procedural step to ensure a culture of safety and compliance in your laboratory.
Part 1: Hazard Characterization and Immediate Safety Protocols
Before disposal, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, analysis of analogous structures—compounds containing bromophenyl, amine, and azetidine moieties—allows for a reliable hazard assessment.
Likely Hazard Profile: Based on similar chemical structures, 1-[(4-Bromophenyl)methyl]azetidin-3-amine should be handled as a substance that can cause skin and eye irritation.[1][2]
Personal Protective Equipment (PPE): A proactive approach to safety is non-negotiable. All personnel handling the compound, including for disposal, must wear the following PPE to prevent exposure[2][3][4]:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.[4]
-
Eye Protection: Tightly fitting safety goggles or a face shield are mandatory to protect against splashes.[4]
-
Lab Coat: A standard lab coat protects against incidental skin contact.
-
Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[5]
Part 2: Chemical Waste Classification: A Three-Point Analysis
Proper disposal begins with correct waste classification according to the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations.[6][7] 1-[(4-Bromophenyl)methyl]azetidin-3-amine must be treated as hazardous waste due to its chemical properties.
-
Halogenated Organic Compound: The presence of a bromine atom on the phenyl ring classifies this substance as a halogenated organic compound.[8] These compounds require specific disposal routes, typically high-temperature incineration, to prevent the formation of toxic dioxins and furans.[8] It is critical to segregate this waste from non-halogenated organic waste streams, as co-mingling increases disposal costs and complexity.[9]
-
Amine Compound: The azetidin-3-amine group makes this an organic base. Amine wastes should never be mixed with acidic waste streams to avoid violent chemical reactions.[10] Furthermore, amines can be harmful to aquatic ecosystems, making disposal down the drain strictly prohibited.[3][11]
-
Acutely Hazardous Potential (P-List): While not explicitly listed, laboratories should treat any uncharacterized research chemical with high caution. It is best practice to manage such compounds as if they were acutely hazardous until proven otherwise, which involves stringent accumulation and disposal protocols.[6]
| Property Summary & Disposal Route | |
| Chemical Name | 1-[(4-Bromophenyl)methyl]azetidin-3-amine |
| Chemical Class | Halogenated Organic Amine |
| Primary Hazards | Skin Irritant, Serious Eye Irritant (presumed)[1][2] |
| Incompatible Materials | Strong Acids, Oxidizing Agents[10][12] |
| RCRA Waste Code (Anticipated) | F-Listed Waste (if used as a solvent) or U-Listed Waste (as a commercial chemical product)[6] |
| Prohibited Disposal Methods | Drain or Sewer Disposal, Mixing with Non-Hazardous Trash[3][6][11] |
| Required Disposal Route | Licensed Hazardous Waste Incineration[4][8][13] |
Part 3: Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is crucial for maintaining a safe and compliant laboratory environment.
Step 1: Segregation at the Point of Generation
Waste segregation must occur at the source to prevent dangerous reactions and ensure proper disposal.
-
Action: Collect waste 1-[(4-Bromophenyl)methyl]azetidin-3-amine and any materials contaminated with it (e.g., pipette tips, contaminated gloves, rinsate) in a dedicated waste container.
-
Causality: Segregating this halogenated amine from other waste streams, such as non-halogenated solvents or acids, is a primary tenet of safe lab practice.[8][9][10] This prevents uncontrolled exothermic reactions and simplifies the final disposal process for your licensed waste contractor.
Step 2: Containerization
The choice of container is critical for safe storage and transport.
-
Action: Use a container made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass for solids) that is in good condition with a securely sealing screw cap.[10][14] Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[7][10]
-
Causality: The container must be chemically resistant to the waste to prevent leaks or degradation.[6][14] A secure cap prevents the release of vapors and protects against spills.[12][15]
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and a cornerstone of laboratory safety.
-
Action: As soon as the first drop of waste is added, label the container clearly. The label must include:
-
Causality: Proper labeling, mandated by OSHA and the EPA, communicates the container's contents and associated risks to all personnel and ensures it is handled correctly by the waste disposal vendor.[6][17][18]
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely pending pickup.
-
Action: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[12][16] The SAA should have secondary containment (such as a spill tray) and be away from drains or sources of ignition.
-
Causality: SAAs are a regulatory provision by the EPA to allow for the safe accumulation of small quantities of hazardous waste in a laboratory without requiring a full-scale storage facility permit.[16] Secondary containment minimizes the impact of a potential leak.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of 1-[(4-Bromophenyl)methyl]azetidin-3-amine.
Caption: Disposal workflow for 1-[(4-Bromophenyl)methyl]azetidin-3-amine.
Step 5: Final Disposal
This class of chemical waste cannot be treated or neutralized in the lab.
-
Action: Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][4][11][13] Maintain all disposal records as required by regulations.
-
Causality: Federal and local laws mandate that hazardous waste be transported and disposed of by certified professionals to ensure it is handled in an environmentally sound manner.[6][19]
Part 4: Emergency Procedures - Spill Management
In the event of a spill, a prepared response is the best defense.
-
Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's emergency response team.
-
Control and Contain: For small, manageable spills, ensure you are wearing appropriate PPE. Prevent the spill from spreading or entering any drains by containing it with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Do not use combustible materials like paper towels to absorb large quantities of the neat compound.
-
Collect and Dispose: Carefully collect the absorbent material and the spilled substance using non-sparking tools. Place all contaminated materials into a new, properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting the rinsate as hazardous waste.
-
Report: Document the spill and the response actions taken, and report it to your laboratory supervisor and EHS department.
By adhering to this comprehensive guide, you contribute to a robust safety culture, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.
References
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc.[Link]
-
Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. U.S. Compliance. [Link]
-
The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. U.S. Compliance. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Hazardous Waste Segregation. Bucknell University. [Link]
-
Laws and Regulations Retrieving System - Ministry of Environment. Ministry of Environment. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. PubMed. [Link]
-
OSHA Rules for Chemical Hazards. DuraLabel. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Chemistry Lab Waste Disposal. Environmental Marketing Services. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
-
Chemical Waste Disposal Guidelines. Emory University. [Link]
-
7.2 Organic Solvents. University of North Carolina at Chapel Hill Environment, Health and Safety. [Link]
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
-
Chemical Waste Management Guide. Technion - Israel Institute of Technology. [Link]
-
New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. WIT Press. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. amadischem.com [amadischem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. danielshealth.com [danielshealth.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. bucknell.edu [bucknell.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. ishn.com [ishn.com]
- 12. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 13. enamine.enamine.net [enamine.enamine.net]
- 14. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. MedicalLab Management Magazine [medlabmag.com]
- 17. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
- 18. resources.duralabel.com [resources.duralabel.com]
- 19. cleanmanagement.com [cleanmanagement.com]
A Researcher's Guide to the Safe Handling of 1-[(4-Bromophenyl)methyl]azetidin-3-amine
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential safety and logistical information for handling 1-[(4-Bromophenyl)methyl]azetidin-3-amine, a compound of interest in medicinal chemistry.[1] While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, this document synthesizes critical safety data from structurally related compounds, including bromophenyl derivatives, azetidines, and aromatic amines, to establish a robust and reliable handling protocol.[2][3][4][5]
The core principle of this guide is to treat this compound with a high degree of caution, assuming it may possess hazards similar to its chemical relatives. Aromatic amines, as a class, are known for their potential toxicity, including carcinogenicity and mutagenicity, and are often readily absorbed through the skin.[2][6] Therefore, minimizing exposure is paramount.
Anticipated Hazard Profile
Based on the analysis of analogous compounds, 1-[(4-Bromophenyl)methyl]azetidin-3-amine should be handled as a substance that is, at a minimum:
-
An aromatic amine, a class of compounds that requires careful handling due to potential long-term health effects.[2][6]
| Potential Hazard | GHS Classification (Anticipated) | Primary Route of Exposure |
| Skin Irritation | Category 2 | Dermal Contact |
| Eye Irritation | Category 2A | Ocular Contact |
| Respiratory Irritation | Category 3 | Inhalation |
| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation) | Ingestion, Dermal, Inhalation |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to prevent accidental exposure. The following table outlines the minimum required PPE for handling 1-[(4-Bromophenyl)methyl]azetidin-3-amine.
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[8] | Provides comprehensive protection against splashes and airborne particles. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile gloves (minimum thickness of 0.11 mm). | Offers good resistance to a broad range of chemicals. Always inspect gloves before use and practice proper removal technique to avoid skin contact.[8] |
| Body Protection | A buttoned lab coat and, for larger quantities or risk of splash, a chemical-resistant apron. | Protects skin and personal clothing from contamination.[7] |
| Respiratory Protection | Not typically required when handling small quantities in a certified chemical fume hood. For situations without adequate ventilation or when handling powders, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Aromatic amines can be harmful if inhaled.[2][10] |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict, methodical workflow is critical for ensuring safety and maintaining the integrity of your research.
Step 1: Preparation and Engineering Controls
-
Designated Work Area: All handling of 1-[(4-Bromophenyl)methyl]azetidin-3-amine must be conducted within a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[11]
-
Emergency Equipment: Before beginning work, confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[7]
-
Spill Kit: Have a spill kit readily available that is appropriate for amine compounds. This should include an absorbent material like vermiculite and appropriate waste bags.[12]
Step 2: Handling the Compound
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above.
-
Weighing and Transfer: If the compound is a solid, handle it carefully to avoid generating dust.[3] Use anti-static weighing paper or a microbalance within the fume hood.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Avoid Contamination: Do not wear gloves outside of the laboratory to prevent the contamination of common areas.[13]
Step 3: Post-Handling and Decontamination
-
Cleaning: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3]
Step 4: Disposal Plan
-
Waste Segregation: All waste contaminated with 1-[(4-Bromophenyl)methyl]azetidin-3-amine, including gloves, weighing paper, and pipette tips, must be disposed of in a clearly labeled hazardous waste container.
-
Container Labeling: The waste container should be labeled with the full chemical name and the appropriate hazard symbols.
-
Disposal Protocol: Follow all institutional and local regulations for the disposal of chemical waste. Do not pour this chemical down the drain.[3][10]
Emergency Procedures: Be Prepared
| Exposure Scenario | Immediate Action |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7][14] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[15] |
Visualizing the Workflow
The following diagram illustrates the critical steps for the safe handling of 1-[(4-Bromophenyl)methyl]azetidin-3-amine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemos.de [chemos.de]
- 5. 3-(4-BroMophenyl)azetidine - Safety Data Sheet [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.se [fishersci.se]
- 10. peptide.com [peptide.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. disat.polito.it [disat.polito.it]
- 13. chemistry.science.upd.edu.ph [chemistry.science.upd.edu.ph]
- 14. fishersci.com [fishersci.com]
- 15. Azetidine - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
